Fmoc-PEG12-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKUPHFWWTZASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Fmoc-PEG12-NHS ester is a heterobifunctional crosslinker that plays a significant role in bioconjugation, peptide synthesis, and the development of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its structure, properties, and applications, complete with experimental protocols and workflow visualizations.
Core Structure and Functional Components
This compound is a molecule comprised of three key functional parts: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2]
-
Fmoc Group: This is a base-labile protecting group for the primary amine at one end of the molecule. Its primary function is to keep the amine non-reactive until its removal is desired, which is a critical step in sequential synthesis, such as in solid-phase peptide synthesis (SPPS).[3][4] The Fmoc group is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[5]
-
PEG12 Spacer: The central part of the molecule is a hydrophilic chain of 12 polyethylene glycol units. This PEG linker serves several crucial functions:
-
Increases Solubility: It significantly enhances the aqueous solubility of the molecule it is attached to, which is particularly beneficial for hydrophobic drugs or peptides.
-
Provides Flexibility and Spacing: The length of the PEG chain provides spatial separation between the two conjugated molecules, which can be critical for maintaining their biological activity.
-
Improves Pharmacokinetics: In drug development, PEGylation (the process of attaching PEG chains) can increase the stability, circulation time, and bioavailability of therapeutic molecules.
-
-
NHS Ester: This is a highly reactive group at the other end of the linker. NHS esters are widely used for their ability to efficiently react with primary and secondary amines (like those on the N-terminus of proteins or the side chain of lysine residues) to form stable, covalent amide bonds. This reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C46H68N2O18 | |
| Molecular Weight | 937.05 g/mol | |
| CAS Number | 2227246-92-4 | |
| Purity | ≥95% | |
| Solubility | Soluble in DCM, DMF, DMSO | |
| Storage Condition | -20°C, protected from moisture |
Key Applications and Logical Workflow
This compound is a versatile tool used in a multi-step conjugation process. The general workflow involves first reacting the NHS ester with an amine-containing molecule, followed by the deprotection of the Fmoc group to reveal a new amine, which is then available for a subsequent reaction.
A prominent application is in the synthesis of PROTACs. These molecules induce the degradation of specific target proteins by linking them to an E3 ubiquitin ligase. The PEG linker is crucial for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.
References
Solubility of Fmoc-PEG12-NHS ester in aqueous and organic solvents
This technical guide provides a detailed overview of the solubility characteristics of Fmoc-PEG12-NHS ester, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvents and providing protocols for its application.
Introduction
This compound is a valuable crosslinking reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a succinimidyl (NHS) ester-activated carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a temporary protecting group that can be removed under basic conditions, while the NHS ester is reactive toward primary amines, enabling the covalent attachment of the PEG linker to proteins, peptides, or other molecules.[1] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates in aqueous media.[2][3][4]
Solubility Profile
Qualitative Solubility
Based on information for structurally similar Fmoc-PEG compounds, the solubility of this compound can be summarized as follows:
| Solvent Class | Specific Solvents | Solubility Level |
| Aqueous | Water, Aqueous Buffers | Soluble |
| Chlorinated | Chloroform, Methylene Chloride | Soluble |
| Polar Aprotic | DMF, DMSO | Soluble |
| Alcohols | Ethanol, Methanol | Less Soluble |
| Aromatic Hydrocarbons | Toluene | Less Soluble |
| Ethers | Diethyl Ether | Not Soluble |
This table is compiled from qualitative data for similar Fmoc-NH-PEG compounds.
The NHS ester moiety can be susceptible to hydrolysis in aqueous solutions. Therefore, for conjugation reactions in aqueous buffers, it is recommended to prepare a stock solution in a dry organic solvent like DMF or DMSO and add it to the aqueous reaction mixture.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements, the following is a generalized protocol based on the widely accepted shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline, DMF)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility.
Bioconjugation Workflow
This compound is frequently used to link molecules, such as peptides or proteins, through a flexible and hydrophilic PEG spacer. The following diagram illustrates a typical workflow for conjugating a primary amine-containing molecule.
This workflow outlines the key steps in utilizing this compound for bioconjugation. The optional Fmoc deprotection step allows for further modification at the newly exposed amine terminus. The NHS ester reacts efficiently with primary amines at a pH range of 7-9 to form a stable amide bond.
References
An In-depth Technical Guide to the Heterobifunctional Crosslinker: Fmoc-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinker is paramount in the successful design of complex bioconjugates. This guide provides a comprehensive overview of a versatile heterobifunctional crosslinker, Fmoc-PEG12-NHS ester, detailing its chemical properties, applications, and the methodologies for its use.
Core Concepts: Introduction to this compound
This compound is a heterobifunctional crosslinker that features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture provides a versatile tool for multi-step bioconjugation strategies.
The Fmoc group serves as a temporary protecting group for a primary amine. Its stability under acidic and neutral conditions, coupled with its facile removal under mild basic conditions (e.g., with piperidine), allows for controlled, sequential conjugation.[1]
The PEG12 spacer is a hydrophilic chain of 12 ethylene glycol units. This spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be crucial for preventing aggregation of hydrophobic molecules.[2][3] Furthermore, the PEG spacer provides a defined distance between the conjugated molecules, which can be critical for maintaining their biological activity.[4]
The NHS ester is a highly reactive functional group that specifically targets primary amines on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds. This reaction proceeds efficiently at physiological to slightly alkaline pH.
Chemical Properties and Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₆₈N₂O₁₈ | |
| Molecular Weight | 937.05 g/mol | |
| CAS Number | 2227246-92-4 | |
| Purity | Typically ≥95% | |
| Spacer Arm Length | ~59 Å (calculated) | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. |
Visualization of the Chemical Structure
References
Fmoc-PEG12-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-PEG12-NHS ester, a key reagent for researchers, scientists, and drug development professionals. This document outlines supplier and purity information, detailed experimental protocols, and visual workflows to facilitate its application in bioconjugation and related fields.
Core Compound Overview
This compound is a heterobifunctional crosslinker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer, consisting of 12 PEG units, imparts hydrophilicity to molecules it is conjugated with, which can enhance solubility and reduce non-specific interactions. The Fmoc group provides a stable protecting group for the terminal amine, which can be deprotected under basic conditions to allow for subsequent conjugation. The NHS ester is highly reactive towards primary and secondary amines, forming stable amide bonds. This dual functionality makes it a versatile tool in peptide synthesis, drug carrier development, and surface modification.
Supplier and Purity Data
The quality and purity of this compound are critical for reproducible and successful experimental outcomes. Below is a summary of information from various suppliers. Researchers are advised to request lot-specific certificates of analysis for the most accurate data.
| Supplier | Catalog Number | Purity Specification | CAS Number | Molecular Weight |
| BroadPharm | BP-24348 | ≥ 95% | 2227246-92-4 | 937.1 |
| AxisPharm | AP-0348 | ≥ 95%[1] | 2227246-92-4 | 937.05 |
| Sigma-Aldrich | 92955 | Not Specified | 2227246-92-4 | 937.05 |
| MedchemExpress | HY-135821 | 98.0% (by NMR)[2] | 1952360-91-6 | 839.97 |
Note: The MedchemExpress product is a closely related compound, Fmoc-NH-PEG12-CH2CH2COOH, and its purity is provided as a reference for typical quality standards in the field.
Experimental Protocols
The following sections detail generalized experimental procedures for the use of this compound in bioconjugation.
General Protocol for Amine Conjugation
This protocol outlines the basic steps for conjugating the NHS ester moiety of this compound to a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, amine-modified DNA)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.
-
Reaction Setup: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain the integrity of most proteins.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
Fmoc Deprotection
Following conjugation, the Fmoc protecting group can be removed to expose the terminal amine for further modification.
Materials:
-
Fmoc-PEGylated conjugate
-
20% Piperidine in DMF
Procedure:
-
Deprotection Reaction: Dissolve the Fmoc-PEGylated conjugate in the 20% piperidine in DMF solution.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Purification: Remove the deprotection reagents and byproducts by precipitation with a suitable solvent (e.g., cold diethyl ether) or by a suitable chromatographic method.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key conceptual workflows and the structure of this compound.
References
Safety data sheet (SDS) for Fmoc-PEG12-NHS ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and application of Fmoc-PEG12-NHS ester (CAS No. 2227246-92-4). The information is compiled from safety data sheets, supplier specifications, and established biochemical protocols to ensure a thorough resource for laboratory and drug development professionals.
Chemical Identification and Properties
This compound is a heterobifunctional crosslinker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer consists of 12 ethylene glycol units, which imparts hydrophilicity to molecules it is conjugated with, often improving their solubility and pharmacokinetic properties.[1][2] The Fmoc group provides a stable protecting group for the terminal amine that can be removed under basic conditions, while the NHS ester is highly reactive toward primary amines, forming stable amide bonds.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2227246-92-4 | [1] |
| Molecular Formula | C46H68N2O18 | |
| Molecular Weight | 937.03 g/mol | |
| Appearance | Colorless to light yellow liquid or pale yellow oily matter. | |
| Purity | ≥95% | |
| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | |
| Density | ~1.25 ± 0.1 g/cm³ | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Safety and Hazard Information
This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The hazard classifications can vary slightly between suppliers, but the following represents a consolidation of available data.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
Table 3: Precautionary Statements
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash hands thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P330: Rinse mouth. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. |
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound, particularly the moisture-sensitive NHS ester group.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any aerosols or vapors. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container at -20°C for long-term stability. The product should be kept in a dry environment, and it is recommended to store it with a desiccant to prevent hydrolysis of the NHS ester. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stability: The compound is stable under recommended storage conditions. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture and at higher pH. Therefore, stock solutions in anhydrous solvents like DMF or DMSO should be prepared fresh and used immediately. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C and used within a short period. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The primary application of this compound is the conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The following are representative protocols for such applications.
General Protocol for Protein Labeling with this compound
This protocol outlines the steps for conjugating the NHS ester to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column or size-exclusion chromatography).
Methodology:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into a suitable buffer like PBS. The protein concentration should ideally be between 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. The optimal reaction time may vary depending on the protein and desired degree of labeling.
-
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy (if the linker or protein has a suitable chromophore) or mass spectrometry.
Deprotection of the Fmoc Group
The Fmoc group can be removed to expose the primary amine for further conjugation or modification.
Materials:
-
Fmoc-PEG-conjugated molecule.
-
20% piperidine in DMF.
Methodology:
-
Dissolve the Fmoc-PEG-conjugated molecule in the 20% piperidine in DMF solution.
-
Incubate at room temperature for 20-30 minutes.
-
The deprotected product can be purified from the piperidine and dibenzofulvene byproduct by precipitation with ether or by chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanism of the NHS ester and a typical workflow for its use.
Caption: NHS ester reaction with a primary amine.
Caption: Protein conjugation workflow.
References
Methodological & Application
Application Notes and Protocols for Fmoc-PEG12-NHS Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Fmoc-PEG12-NHS ester in solid-phase peptide synthesis (SPPS). The inclusion of a polyethylene glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of synthetic peptides, making this reagent a valuable tool in drug discovery and development.[1] This document outlines the necessary protocols, from the initial peptide assembly to the final cleavage and purification of the PEGylated product.
Introduction to this compound
This compound is a heterobifunctional linker designed for the modification of synthetic peptides. It comprises three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for orthogonal protection strategies in standard Fmoc-based SPPS.[2][3]
-
PEG12 (dodecaethylene glycol) spacer: A hydrophilic chain of 12 ethylene glycol units that imparts favorable physicochemical properties to the target peptide, such as increased aqueous solubility and reduced aggregation.[1]
-
NHS (N-hydroxysuccinimide) ester: An activated ester that readily reacts with primary amines, such as the N-terminal amine of a peptide, to form a stable amide bond.[4]
This reagent is typically introduced at the final stage of solid-phase synthesis, reacting with the deprotected N-terminus of the resin-bound peptide.
Data Presentation: Key Parameters in PEGylated Peptide Synthesis
The following table summarizes the key quantitative parameters associated with the use of this compound in SPPS. These values are compiled from typical Fmoc-SPPS protocols and on-resin modification procedures.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Dependent on the specific resin used (e.g., Wang, Rink Amide). |
| Amino Acid Coupling Equivalents | 3 - 5 eq. | Relative to the resin loading. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |
| This compound Equivalents | 1.5 - 3.0 eq. | Relative to the initial resin loading. |
| On-Resin PEGylation Reaction Time | 2 - 24 hours | Can be monitored for completion. |
| On-Resin PEGylation Solvent | DMF or DMSO | Anhydrous solvent is recommended. |
| On-Resin PEGylation Base | 2 - 4 eq. DIPEA or TEA | Added to facilitate the reaction. |
| Estimated Coupling Efficiency | > 90% | Highly dependent on the peptide sequence and reaction conditions. |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | A common cleavage cocktail for Fmoc-SPPS. |
| Cleavage Time | 2 - 4 hours | Sequence-dependent. |
| Purity of Crude PEGylated Peptide | 50 - 80% | Dependent on the success of the synthesis and PEGylation steps. |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages of synthesizing a PEGylated peptide using this compound.
Solid-Phase Peptide Synthesis (Standard Fmoc Protocol)
This protocol outlines the assembly of the peptide chain on a solid support prior to PEGylation.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection (step 2) to expose the N-terminal amine for PEGylation.
On-Resin N-terminal PEGylation with this compound
This protocol describes the coupling of the PEG linker to the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous DMF or DMSO
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Prepare PEGylation Solution:
-
Dissolve this compound (1.5 - 3.0 eq. relative to the initial resin loading) in anhydrous DMF or DMSO.
-
Add DIPEA or TEA (2 - 4 eq.) to the solution.
-
-
Coupling Reaction:
-
Add the this compound solution to the washed and deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 to 24 hours. The reaction time can be optimized based on the peptide sequence and steric hindrance.
-
-
Washing:
-
Drain the PEGylation solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.
-
Wash with DCM (3 times) and MeOH (3 times) and dry the resin under vacuum.
-
-
Monitoring the PEGylation (Optional):
-
A small sample of the resin can be cleaved, and the product analyzed by mass spectrometry to confirm the addition of the PEG moiety.
-
Cleavage and Deprotection of the PEGylated Peptide
This protocol details the cleavage of the PEGylated peptide from the solid support and the removal of side-chain protecting groups.
Materials:
-
Dry PEGylated peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry PEGylated peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude PEGylated peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis
The crude PEGylated peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
The following diagrams illustrate the key workflows in the synthesis of a PEGylated peptide.
Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.
Caption: On-Resin N-terminal PEGylation Reaction.
References
Application Notes and Protocols for Bioconjugation Using Fmoc-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG12-NHS ester is a heterobifunctional crosslinker that offers a versatile platform for the modification of biomolecules. This reagent incorporates a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the resulting conjugate.[1][2] It possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[1][2]
The NHS ester reacts efficiently with primary amino groups (-NH2) on proteins (e.g., the side chain of lysine residues or the N-terminus), amine-modified oligonucleotides, and other molecules to form a stable amide bond.[2] The Fmoc protecting group provides an orthogonal handle for further modification. Once the initial conjugation via the NHS ester is complete, the Fmoc group can be removed under mild basic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule of interest. This dual functionality makes this compound a valuable tool in drug development, diagnostics, and various research applications, including the synthesis of antibody-drug conjugates (ADCs).
Key Features and Applications
-
Improved Pharmacokinetics: The hydrophilic 12-unit PEG spacer can increase the solubility, stability, and circulation half-life of conjugated proteins and peptides.
-
Bifunctional Linking: Enables the sequential conjugation of two different molecules.
-
Amine-Reactive Conjugation: The NHS ester provides a straightforward method for labeling proteins, antibodies, and other amine-containing biomolecules.
-
Drug Delivery: Used to attach targeting ligands or imaging agents to drug molecules for enhanced specificity and efficacy.
-
Antibody-Drug Conjugates (ADCs): Facilitates the linkage of cytotoxic drugs to monoclonal antibodies.
Chemical Properties and Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C46H68N2O18 | |
| Molecular Weight | 937.1 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DCM, DMSO, DMF | |
| Storage | -20°C, desiccated and protected from light |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines (e.g., Tris or glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF. Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
The degree of labeling can be determined using various methods, including MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if a chromophore is involved in a subsequent reaction step.
-
Table 2: Typical Reaction Conditions for Protein Conjugation
| Parameter | Recommended Condition |
| Protein Concentration | 1-10 mg/mL |
| Molar Excess of Reagent | 10-20 fold |
| Reaction Buffer | 0.1 M PBS or Sodium Bicarbonate |
| pH | 7.2-8.5 |
| Reaction Time | 1-2 hours at RT or 2-4 hours at 4°C |
| Quenching Agent | Tris or Glycine |
Protocol 2: Fmoc Deprotection of the Conjugate
This protocol describes the removal of the Fmoc group to expose a primary amine for further conjugation.
Materials:
-
Fmoc-PEGylated biomolecule
-
Deprotection Solution: 20% piperidine in DMF.
-
DMF
-
Purification System (as in Protocol 1)
Procedure:
-
Resuspend the Conjugate:
-
If the conjugate is lyophilized, dissolve it in a minimal amount of DMF.
-
-
Fmoc Removal:
-
Add the 20% piperidine in DMF solution to the conjugate.
-
Incubate at room temperature for 10-30 minutes.
-
-
Purification:
-
Remove the piperidine and dibenzofulvene-piperidine adduct by SEC or extensive dialysis against the desired buffer for the next conjugation step.
-
Visualization of Workflows and Pathways
Experimental Workflow for Two-Step Bioconjugation
The following diagram illustrates the general workflow for a two-step bioconjugation process using this compound.
Caption: Workflow for sequential bioconjugation using this compound.
Logical Relationship of Components
This diagram shows the relationship between the components of the this compound and its reaction with a biomolecule.
Caption: Component relationship in this compound conjugation.
Troubleshooting
Table 3: Common Issues and Solutions in Bioconjugation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of NHS ester. - Incorrect buffer pH or presence of primary amines. - Insufficient molar excess of the reagent. - Low protein concentration. | - Prepare NHS ester solution immediately before use. - Ensure buffer is amine-free and within the optimal pH range (7.2-8.5). - Increase the molar excess of this compound. - Concentrate the protein solution. |
| Protein Precipitation | - High concentration of organic solvent. - Protein instability under reaction conditions. | - Keep the organic solvent concentration below 10%. - Optimize reaction time, temperature, and pH. |
| Incomplete Fmoc Deprotection | - Insufficient deprotection time. - Inactive deprotection reagent. | - Increase incubation time with the piperidine solution. - Use freshly prepared 20% piperidine in DMF. |
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its heterobifunctional nature allows for the controlled and sequential assembly of complex biomolecular constructs. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this reagent in various research and development settings. Careful optimization of reaction conditions and appropriate characterization of the final conjugate are crucial for achieving desired outcomes.
References
Fmoc-PEG12-NHS Ester: Applications and Protocols in Proteomics and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-PEG12-NHS ester is a versatile chemical tool with significant applications in proteomics and cellular imaging. This reagent features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups provides researchers with a powerful molecule for covalently labeling proteins and cells, enabling a wide range of downstream applications from quantitative analysis of the cell surface proteome to live-cell imaging of dynamic cellular processes.
The NHS ester moiety allows for the efficient and specific labeling of primary amines (the N-terminus and the side chain of lysine residues) on proteins under physiological or slightly basic conditions, forming a stable amide bond. The hydrophilic PEG12 spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers, reduces aggregation, and provides a flexible linker that minimizes steric hindrance. The Fmoc protecting group offers an orthogonal handle for further chemical modifications after the initial labeling, although for many proteomics and imaging applications, it is the NHS ester-mediated conjugation that is of primary interest.
Key Applications:
-
Quantitative Cell Surface Proteomics: By reacting live cells with this compound, researchers can selectively label extracellularly exposed proteins. The PEG spacer ensures that the reagent is membrane-impermeable, thus restricting the labeling to the cell surface proteome. Following labeling, cells can be lysed, and the PEGylated proteins can be enriched and identified by mass spectrometry. This approach allows for the quantitative comparison of the cell surface proteome under different conditions, providing insights into cellular signaling, drug targeting, and disease pathogenesis.
-
Live-Cell Imaging: While the this compound itself is not fluorescent, the Fmoc-protected amine can be deprotected and subsequently conjugated to a fluorescent dye. However, a more direct application involves using NHS esters of fluorescent dyes for pan-membrane protein labeling in live cells. This technique provides a rapid and uniform labeling of the plasma membrane, enabling the visualization of membrane dynamics, cell-cell interactions, and the trafficking of membrane proteins. For instance, this method can be used to study insulin-triggered receptor endocytosis.
-
Drug Development and Targeted Drug Delivery: The bifunctional nature of this compound makes it a valuable tool in drug development. The NHS ester can be used to conjugate the PEG linker to a targeting moiety, such as an antibody or a small molecule, that recognizes a specific cell surface receptor. The Fmoc group can then be deprotected to allow for the attachment of a therapeutic agent. This strategy can be employed to create targeted drug delivery systems that enhance the efficacy and reduce the off-target effects of potent drugs.
Quantitative Data Presentation
The following tables present representative quantitative data from cell surface proteomics experiments using amine-reactive biotinylation reagents, which employ the same NHS ester chemistry as this compound. This data illustrates the potential labeling efficiency and proteome coverage that can be achieved with this class of reagents.
Table 1: Labeling Efficiency of Cell Surface Biotinylation on Different Cell Lines
| Cell Line | Percentage of Labeled Cells (%) | Reference |
| HeLa | >95 | [1] |
| A549 | >95 | [1] |
| MCF7 | >95 | [2] |
Data is representative of labeling with Sulfo-NHS-SS-Biotin, a commonly used amine-reactive biotinylation reagent.
Table 2: Enrichment and Identification of Cell Surface Proteins Using NHS-Ester Biotinylation and Mass Spectrometry
| Cell Line | Total Proteins Identified | Cell Surface Annotated Proteins | Percentage of Cell Surface Proteins (%) | Reference |
| HeLa | ~4000 | ~1600 | ~40 | [1] |
| A549 | ~3500 | ~1400 | ~40 | [1] |
| MCF7 | 3308 | 1478 | 44.7 | |
| BT474 | 3975 | 1565 | 39.4 |
Data is representative of enrichment using Sulfo-NHS-SS-Biotin followed by mass spectrometry analysis.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins for Quantitative Proteomic Analysis
This protocol describes the labeling of primary amines on the surface of live cells with this compound for subsequent enrichment and analysis by mass spectrometry.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Quenching buffer (e.g., 100 mM Tris-HCl or 100 mM glycine in PBS, pH 7.4)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cultured cells in suspension or adherent on plates
-
Ice-cold PBS
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh immediately before use.
-
-
Cell Preparation:
-
For adherent cells: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS, resuspending the cells gently.
-
-
Cell Surface Labeling:
-
Resuspend the cell pellet (or cover the adherent cells) in ice-cold PBS, pH 8.0, at a concentration of 1-5 x 10^7 cells/mL.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction for 30 minutes on ice or at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add quenching buffer to the cell suspension to a final concentration of 100 mM.
-
Incubate for 10 minutes on ice to stop the labeling reaction by quenching any unreacted this compound.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Lyse the cells by adding ice-cold cell lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Downstream Processing:
-
The resulting protein lysate containing PEGylated cell surface proteins is now ready for downstream applications, such as enrichment using anti-PEG antibodies or other affinity-based methods, followed by sample preparation for mass spectrometry.
-
Protocol 2: Live-Cell Imaging of Plasma Membrane Proteins
This protocol provides a general method for labeling the plasma membrane of live cells using a fluorescent dye with an NHS ester functional group for subsequent imaging.
Materials:
-
Fluorescent dye-NHS ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Ice-cold PBS
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mg/mL stock solution of the fluorescent dye-NHS ester in anhydrous DMSO.
-
-
Cell Preparation:
-
Culture cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Gently wash the cells twice with ice-cold PBS.
-
-
Live-Cell Labeling:
-
Dilute the fluorescent dye-NHS ester stock solution in live-cell imaging buffer to a final concentration of 1-10 µg/mL.
-
Add the labeling solution to the cells and incubate for 5-15 minutes at room temperature or on ice, protected from light.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three to five times with live-cell imaging buffer to remove any unbound dye.
-
-
Imaging:
-
The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen dye.
-
Visualizations
Caption: Workflow for quantitative cell surface proteomics using this compound.
Caption: Workflow for live-cell imaging of the plasma membrane using a fluorescent dye-NHS ester.
Caption: Monitoring insulin receptor trafficking using NHS ester-based labeling.
References
Application Notes and Protocols for PEGylating Peptides to Enhance Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often challenged by poor solubility, rapid degradation by proteases, and fast renal clearance. Chemical modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations. The covalent attachment of PEG chains to a peptide can significantly improve its pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic volume, shielding it from proteolytic enzymes, and enhancing its solubility in aqueous solutions.[1][2] This document provides detailed application notes and experimental protocols for the PEGylation of peptides to improve their solubility and stability.
Principle of PEGylation
PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer.[3] When covalently attached to a peptide, the PEG moiety imparts several beneficial properties. The large hydrodynamic radius of the PEG-peptide conjugate reduces the rate of renal filtration, thereby prolonging its circulation half-life.[4] Furthermore, the flexible PEG chain creates a steric shield around the peptide, hindering the access of proteolytic enzymes and thus enhancing its stability against enzymatic degradation.[4] The hydrophilic nature of PEG also improves the solubility of hydrophobic peptides in aqueous media.
Benefits of Peptide PEGylation
-
Improved Solubility: PEGylation can significantly enhance the solubility of hydrophobic peptides in aqueous buffers, facilitating formulation and administration.
-
Enhanced Stability: The steric hindrance provided by the PEG chain protects the peptide from degradation by proteases, leading to a longer shelf-life and in vivo stability.
-
Prolonged Half-Life: The increased size of the PEGylated peptide reduces its clearance by the kidneys, resulting in a longer circulating half-life and allowing for less frequent dosing.
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.
Data Presentation
The following tables summarize quantitative data on the impact of PEGylation on peptide solubility and stability.
Table 1: Solubility of Native vs. PEGylated Peptides
| Peptide | Modification | Molecular Weight of PEG (kDa) | Solubility in PBS (pH 7.4) | Fold Increase in Solubility | Reference |
| Peptide YY (PYY) Variant | None | - | ~50 µM | - | |
| Peptide YY (PYY) Variant | PEGylated | 5 | >200 µM | >4 | |
| Camptothecin | None | - | <1 µg/mL | - | Fictional Example |
| Camptothecin | PEGylated | 2 | 1.5 mg/mL | >1500 | Fictional Example |
Table 2: Proteolytic Stability of Native vs. PEGylated Peptides
| Peptide | Protease | Modification | Half-life (t½) in minutes | Fold Increase in Stability | Reference |
| Oncocin Analog (Onc18) | Mouse Serum | None | < 10 min | - | |
| Oncocin Analog (Onc18) | Mouse Serum | PEGylated | > 60 min | > 6 | |
| Alpha-1 Antitrypsin (AAT) | Trypsin | None | ~30 min | - | |
| Alpha-1 Antitrypsin (AAT) | N-terminal PEGylation | 40 (2-armed) | > 180 min | > 6 | |
| GLP-1 | DPP-IV | None | ~2 min | - | |
| GLP-1 | PEGylated (Q23) | 20 | > 240 min | > 120 |
Experimental Protocols
Protocol 1: N-terminal PEGylation of a Peptide with mPEG-NHS Ester
This protocol describes the site-specific PEGylation of a peptide at its N-terminal α-amino group using a methoxy PEG N-hydroxysuccinimide ester (mPEG-NHS). The reaction is performed at a slightly basic pH to favor the reaction with the more nucleophilic N-terminal amine over the ε-amino groups of lysine residues.
Materials:
-
Peptide with a free N-terminus
-
Methoxy PEG N-hydroxysuccinimide ester (mPEG-NHS) of desired molecular weight
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M glycine
-
Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 100 mM sodium phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.
-
mPEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO to a concentration that is 10-20 times higher than the desired final reaction concentration. This will be a stock solution.
-
PEGylation Reaction: a. Add the mPEG-NHS ester stock solution to the peptide solution to achieve a 2- to 5-fold molar excess of the PEG reagent over the peptide. b. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid peptide precipitation. c. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each peptide.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted mPEG-NHS ester.
-
Purification of the PEGylated Peptide: Purify the PEGylated peptide from the reaction mixture using either RP-HPLC or SEC.
-
RP-HPLC: Use a C4 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The PEGylated peptide will elute earlier than the unmodified peptide.
-
SEC: Use a column with a pore size appropriate for the size of the PEGylated peptide to separate it from the smaller, unreacted peptide and excess PEG reagent.
-
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol 2: Determination of Peptide Solubility
This protocol outlines a method to determine and compare the solubility of a native and PEGylated peptide in an aqueous buffer.
Materials:
-
Lyophilized native and PEGylated peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Peptide Suspensions: a. To a series of microcentrifuge tubes, add increasing amounts of the lyophilized peptide (native or PEGylated) to a fixed volume of PBS (e.g., 1 mL). b. The range of peptide amounts should be chosen to span the expected solubility limit.
-
Equilibration: a. Vortex the tubes vigorously for 2 minutes. b. Incubate the suspensions at room temperature for 2 hours with intermittent vortexing to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: a. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved peptide.
-
Quantification of Soluble Peptide: a. Carefully collect the supernatant without disturbing the pellet. b. Determine the concentration of the dissolved peptide in the supernatant using a suitable method:
- UV-Vis Spectrophotometry: If the peptide contains aromatic amino acids (Trp, Tyr), measure the absorbance at 280 nm. A standard curve of the peptide should be prepared to correlate absorbance with concentration.
- RP-HPLC: Inject a known volume of the supernatant onto an RP-HPLC system and determine the peptide concentration by comparing the peak area to a standard curve.
-
Determination of Solubility: The solubility is the highest concentration of the peptide that remains in solution after equilibration and centrifugation.
Protocol 3: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of native and PEGylated peptides in the presence of a protease, such as trypsin, followed by analysis using RP-HPLC.
Materials:
-
Native and PEGylated peptide solutions of known concentration
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture by adding the peptide solution (native or PEGylated) to the reaction buffer to a final concentration of 0.5-1 mg/mL. b. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Digestion: a. Add trypsin to the reaction mixture to a final enzyme-to-substrate ratio of 1:20 to 1:100 (w/w). b. Immediately vortex the tube and start a timer.
-
Time-Course Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA). The 0-minute time point is prepared by adding the quenching solution before the enzyme.
-
Sample Analysis by RP-HPLC: a. Centrifuge the quenched samples to pellet any precipitated protein. b. Inject a fixed volume of the supernatant from each time point onto the RP-HPLC system. c. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.
-
Data Analysis: a. Integrate the peak area of the intact peptide at each time point. b. Calculate the percentage of remaining intact peptide at each time point relative to the 0-minute time point. c. Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
Visualizations
Caption: Experimental workflow for peptide PEGylation and characterization.
Caption: Inhibition of VEGF and Angiopoietin-2 signaling by a PEGylated peptide.
Caption: GLP-1 signaling pathway and the role of PEGylated GLP-1 analogs.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-PEG12-NHS Ester for the Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting molecule. The Fmoc-PEG12-NHS ester is a versatile, heterobifunctional linker well-suited for the modular synthesis of PROTACs. It features an N-hydroxysuccinimide (NHS) ester for facile reaction with primary or secondary amines on one of the ligands, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine on the other end. This protecting group can be readily removed under basic conditions to allow for the subsequent attachment of the second ligand.
This document provides detailed application notes and step-by-step protocols for the use of this compound in the synthesis of PROTACs.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 937.05 g/mol | |
| Chemical Formula | C46H68N2O18 | |
| CAS Number | 2227246-92-4 | |
| Solubility | Soluble in aqueous media, DMSO, DMF, and chloroform. Less soluble in alcohol and toluene. Insoluble in ether. | |
| Storage | Store at -20°C. |
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound is a sequential, three-stage process. This modular approach allows for the controlled and directional assembly of the final heterobifunctional molecule. The overall workflow is depicted below.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Fmoc-PEG12-NHS Ester Conjugation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG12-NHS ester is a heterobifunctional linker used in bioconjugation, a process that covalently links two or more molecules. This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines present on biomolecules such as proteins, peptides, or amine-functionalized small molecules, forming a stable amide bond. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, while the Fmoc group provides a temporary protecting group for the terminal amine, allowing for subsequent selective deprotection and further modification.
Optimizing the molar ratio of the this compound to the target molecule is a critical parameter for a successful conjugation reaction. An insufficient molar excess can lead to low conjugation yield, while an excessive amount can result in multiple conjugations on a single molecule, potentially altering its biological activity, or can lead to challenges in purification. This document provides a comprehensive guide to calculating the optimal molar excess and detailed protocols for the conjugation of this compound.
Principles of NHS Ester Chemistry
The conjugation reaction relies on the reactivity of the NHS ester towards primary amines (-NH2). This reaction is most efficient under neutral to slightly basic conditions (pH 7.2-9.0).[1][2] At these pH levels, the primary amines are deprotonated and act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
It is crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water. Hydrolysis becomes more significant at higher pH values and can reduce the efficiency of the conjugation.[3] Therefore, careful control of the reaction pH and prompt use of the dissolved NHS ester are essential.
Calculating the Molar Excess of this compound
The optimal molar excess of this compound is dependent on the nature and concentration of the molecule to be conjugated. The following formula can be used to calculate the mass of this compound required for a desired molar excess:
Mass of this compound (mg) = (Molar Excess) x (Mass of Molecule (mg)) x (MW of this compound ( g/mol )) / (MW of Molecule ( g/mol ))
Key Parameters for Calculation
| Parameter | Value/Recommendation | Source |
| Molecular Weight (MW) of this compound | 937.05 g/mol | [4][5] |
| Recommended Molar Excess (Proteins) | 5 to 20-fold excess is a good starting point. May need to be higher for dilute protein solutions. | |
| Recommended Molar Excess (Peptides) | 5 to 20-fold excess is a common starting range. | |
| Recommended Molar Excess (Small Molecules) | 1:1 or 2:1 molar ratio. |
Example Calculation: Conjugation to a Protein
Let's assume you want to perform a conjugation with a 15-fold molar excess of this compound to 5 mg of a protein with a molecular weight of 50,000 g/mol (50 kDa).
-
Mass of Protein: 5 mg
-
MW of Protein: 50,000 g/mol
-
MW of this compound: 937.05 g/mol
-
Desired Molar Excess: 15
Mass of this compound (mg) = 15 x 5 mg x 937.05 g/mol / 50,000 g/mol
Mass of this compound (mg) = 1.406 mg
Therefore, you would need to weigh out approximately 1.41 mg of this compound for this reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Molecule to be conjugated (protein, peptide, or small molecule)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer, pH 7.2-8.5)
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching reagent (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Important Considerations:
-
This compound is moisture-sensitive. Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.
-
Dissolve the this compound in the organic solvent immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
Avoid buffers containing primary amines, such as Tris or glycine, in the conjugation reaction as they will compete with the target molecule.
Protocol 1: Conjugation to a Protein or Peptide
This protocol provides a general guideline. The optimal conditions, including molar excess, concentration, and reaction time, should be determined empirically for each specific application.
-
Prepare the Protein/Peptide Solution: Dissolve the protein or peptide in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the protein.
-
Perform the Conjugation: Slowly add the this compound solution to the protein/peptide solution while gently stirring or vortexing.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary.
-
Quench the Reaction: Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted this compound. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 2: Conjugation to an Amine-Containing Small Molecule
-
Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DMSO, or CH2Cl2).
-
Add Base (if necessary): If the amine is in the form of a salt, a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) may be added to deprotonate the amine.
-
Prepare the this compound Solution: Dissolve the calculated amount of this compound (typically a 1:1 or 2:1 molar ratio) in the same anhydrous organic solvent.
-
Perform the Conjugation: Add the this compound solution to the small molecule solution while stirring.
-
Incubate and Monitor: Stir the reaction mixture for 3-24 hours at room temperature. Monitor the progress of the reaction by a suitable analytical method such as TLC or LC-MS.
-
Purify the Conjugate: Once the reaction is complete, purify the conjugate using standard organic synthesis workup procedures, such as extraction and column chromatography.
Summary of Reaction Parameters
| Parameter | Proteins/Peptides | Small Molecules |
| Molar Excess | 5 - 20 fold (starting point) | 1:1 to 2:1 |
| Reaction Buffer | 0.1 M Phosphate or Bicarbonate, pH 7.2-8.5 | Anhydrous organic solvent (DMF, DMSO, etc.) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 3 - 24 hours |
| Quenching | Yes (e.g., Tris or Glycine) | Not typically required |
| Purification | Dialysis, SEC, HPLC | Extraction, Column Chromatography |
Visualizing the Workflow and Calculation Logic
References
Application Notes and Protocols for the Purification of Peptides Conjugated with Fmoc-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. The use of a monodisperse PEG linker, such as the 12-unit polyethylene glycol chain functionalized with an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc) protecting group (Fmoc-PEG12-NHS ester), offers precise control over the PEGylation process. The Fmoc group provides a handle for purification and characterization, while the NHS ester facilitates efficient conjugation to primary amines on the peptide.
Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and other byproducts is typically obtained.[1] Effective purification is therefore a critical step to isolate the desired product with high purity. These application notes provide detailed protocols for the purification of peptides conjugated with this compound using common chromatography techniques and offer a comparison of their effectiveness.
Conjugation of Peptide with this compound
The conjugation process involves the reaction of the NHS ester of the PEG linker with a primary amine on the peptide, typically the N-terminal amine or the epsilon-amine of a lysine residue, to form a stable amide bond.[2][3]
Experimental Protocol:
-
Peptide Preparation: Dissolve the peptide in a suitable buffer. A common choice is a non-amine-containing buffer such as 0.1 M sodium phosphate buffer at a pH of 7.0-8.0.[3] The peptide concentration should typically be in the range of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[3] The NHS ester is susceptible to hydrolysis, so it is crucial to avoid moisture and prepare the solution fresh.
-
Conjugation Reaction: Add a molar excess (typically 2 to 5-fold) of the this compound solution to the peptide solution with gentle stirring. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10-20% to maintain peptide solubility and stability.
-
Reaction Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the specific peptide and should be monitored.
-
Quenching the Reaction: After the desired reaction time, the reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Reaction Monitoring: The progress of the conjugation reaction can be monitored by techniques such as RP-HPLC or mass spectrometry to determine the extent of PEGylation.
Purification Methodologies
The choice of purification method depends on the physicochemical properties of the peptide and the PEGylated conjugate, as well as the scale of the purification. The most common techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. The addition of the hydrophobic Fmoc group and the hydrophilic PEG chain alters the retention behavior of the peptide on the nonpolar stationary phase.
-
Column: A C18 reversed-phase column is commonly used for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the components. A typical gradient might be 10-60% B over 30 minutes. The optimal gradient will depend on the specific peptide conjugate.
-
Flow Rate: A typical flow rate for an analytical or semi-preparative column is 1-5 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (if the peptide contains aromatic residues). The Fmoc group also absorbs strongly in the UV region, which can aid in detection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A and 10% B).
-
Inject the quenched reaction mixture onto the column.
-
Run the gradient elution to separate the components. The unreacted peptide will typically elute first, followed by the PEGylated product, and then the excess PEG reagent.
-
Collect fractions corresponding to the desired peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.
-
Solid-Phase Extraction (SPE)
SPE is a rapid and economical method for sample cleanup and purification. It can be used to remove excess PEG reagent, salts, and other small molecule impurities from the reaction mixture.
-
Cartridge: A C18 SPE cartridge is suitable for this application.
-
Conditioning: Condition the cartridge by passing a water-miscible organic solvent (e.g., acetonitrile or methanol) through it, followed by an aqueous solution with the appropriate pH (e.g., 0.1% TFA in water).
-
Sample Loading: Dilute the reaction mixture with a polar solvent (e.g., 0.1% TFA in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% acetonitrile in 0.1% TFA water) to elute the more polar impurities, including the unreacted PEG reagent.
-
Elution: Elute the desired PEGylated peptide with a stronger solvent (e.g., 50-70% acetonitrile in 0.1% TFA water).
-
Analysis: Analyze the eluted fraction for purity and identity.
Data Presentation
The following tables provide a summary of expected quantitative data from the purification of a model peptide conjugated with this compound.
| Purification Method | Purity (%) | Yield (%) | Throughput |
| RP-HPLC | >95% | 40-70% | Low to Medium |
| SPE | 80-95% | 60-90% | High |
Table 1: Comparison of Purification Methods.
| Parameter | RP-HPLC |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B in 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
Table 2: Typical RP-HPLC Parameters.
Characterization of the Purified Conjugate
After purification, it is essential to characterize the Fmoc-PEG12-peptide conjugate to confirm its identity and purity.
-
RP-HPLC: Analytical RP-HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the PEGylated peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the Fmoc-PEG12 linker.
Visualization of Workflows
Conjugation and Purification Workflow
Caption: Workflow for peptide conjugation and purification.
RP-HPLC Purification Logic
Caption: Logic of separation by RP-HPLC.
Conclusion
The purification of peptides conjugated with this compound is a critical step to ensure the homogeneity and quality of the final product. RP-HPLC offers high resolution and is suitable for achieving high purity, while SPE provides a rapid and efficient method for sample cleanup. The choice of method will depend on the specific requirements of the research or drug development process. Thorough characterization of the purified conjugate is essential to confirm its identity and purity before its use in downstream applications.
References
Application Note: Characterization of Fmoc-PEG12-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG12-NHS ester is a heterobifunctional crosslinker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The discrete polyethylene glycol (PEG) spacer of twelve ethylene glycol units enhances solubility and provides a flexible linker for bioconjugation. The NHS ester reacts with primary amines on proteins, peptides, or other molecules, while the Fmoc group provides a stable protecting group that can be removed under basic conditions to reveal a primary amine for subsequent modification. Accurate characterization of this reagent is critical to ensure the quality and consistency of the resulting conjugates in drug development and other research applications. This document outlines key analytical techniques and detailed protocols for the comprehensive characterization of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid or liquid | Visual Inspection |
| Molecular Formula | C₄₆H₆₈N₂O₁₈ | - |
| Molecular Weight | 937.05 g/mol | Mass Spectrometry |
| Purity | ≥95% | HPLC, NMR |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry, FTIR |
| Solubility | Soluble in DCM, DMF, DMSO | Visual Inspection |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended to ensure the identity, purity, and stability of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by identifying the characteristic protons of the Fmoc, PEG, and NHS functional groups.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Analysis: Process the spectrum and integrate the peaks. The chemical shifts should be consistent with the expected structure. Although specific shifts can vary slightly based on solvent and concentration, general regions are predictable. The spectrum should be consistent with the structure provided by the manufacturer.[1][2]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is employed to determine the purity of the this compound by separating it from any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound and any impurities. For example, 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 220 nm or 254 nm.
-
Sample Preparation: Prepare a sample solution in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to facilitate protonation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically used.
-
Data Acquisition: Infuse the sample directly or via LC-MS.
-
Data Analysis: The observed mass should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The major masses in ESI-MS of dPEG®-NHS esters are often observed as ammonium adducts.
Experimental Protocol (MALDI-TOF MS):
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEGylated molecules.
-
Sample Preparation: Mix the sample solution with the matrix solution. For PEGylated compounds, the addition of a cationizing agent like sodium trifluoroacetate (NaTFA) can improve signal intensity. Spot the mixture onto the MALDI target plate and allow it to dry.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion reflector mode.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the PEG chain with different cations (e.g., H⁺, Na⁺, K⁺). The most abundant peak should correspond to the expected molecular weight with a common adduct.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups:
-
PEG: A strong C-O-C ether stretching band around 1100 cm⁻¹.
-
NHS Ester: Carbonyl (C=O) stretching bands around 1740 cm⁻¹, 1780 cm⁻¹, and sometimes a peak around 1815 cm⁻¹.
-
Fmoc: Aromatic C-H and C=C stretching bands, and a carbonyl (C=O) stretching band from the carbamate.
-
Logical Relationships in Characterization
The following diagram illustrates the logical flow and purpose of each analytical technique in the comprehensive characterization of this compound.
Caption: Logical flow of characterization techniques.
Conclusion
A combination of NMR, HPLC, Mass Spectrometry, and FTIR provides a comprehensive characterization of this compound. These techniques collectively confirm the identity, purity, and structural integrity of the molecule, ensuring its suitability for use in research and development applications. Following these detailed protocols will enable researchers to confidently assess the quality of their this compound conjugates.
References
Troubleshooting & Optimization
How to prevent hydrolysis of Fmoc-PEG12-NHS ester during conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the conjugation of Fmoc-PEG12-NHS ester, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low conjugation yield with this compound?
Low conjugation yield is most often due to the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2] NHS esters react with water, which competes with the desired reaction with the primary amine on your target molecule.[3][4] Once hydrolyzed, the this compound can no longer form a stable amide bond with your molecule, leading to a significant reduction in conjugation efficiency.[2]
Q2: What are the critical factors that influence the rate of this compound hydrolysis?
The stability of the NHS ester is primarily affected by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amines in the buffer will compete with your target molecule for reaction with the NHS ester.
Q3: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point.
-
Below pH 7.2: The primary amines on the target molecule are protonated (-NH₃⁺), making them poor nucleophiles and thus less reactive.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which can significantly lower the conjugation yield.
Q4: How should I prepare and handle this compound to minimize hydrolysis?
Proper storage and handling are crucial for maintaining the reactivity of your this compound.
-
Storage: Store the solid reagent in a cool, dry place, protected from moisture. A desiccator at -20°C is highly recommended.
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for storage.
Q5: What is the role of the Fmoc protecting group?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine. In the context of this compound, it protects a terminal amine, allowing the NHS ester to selectively react with a primary amine on your target molecule. The Fmoc group can be removed later under mild basic conditions if further modification of the PEG linker's amine is desired.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound | Verify the pH of your reaction buffer is between 7.2 and 8.5. Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis. |
| Incorrect Buffer | Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before conjugation. | |
| Low Reagent Concentration | Increase the concentration of your protein or target molecule (a typical starting concentration is 1-10 mg/mL). Use a 5- to 20-fold molar excess of the NHS ester to the target molecule. | |
| Precipitation During Reaction | Protein Aggregation | Optimize the molar ratio of the NHS ester to your protein; a high degree of labeling can sometimes cause aggregation. Ensure your protein is stable and soluble in the chosen reaction buffer. |
| Solvent Incompatibility | Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%. | |
| High Background or Non-Specific Binding | Excess Unreacted NHS Ester | After the reaction, quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. |
| Inadequate Purification | Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess, unreacted label and by-products. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours |
| 7.4 | Room Temperature | > 120 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temperature | < 9 minutes |
Experimental Protocols
General Protocol for Conjugating this compound to a Protein
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
1. Materials Required:
-
This compound
-
Protein or other amine-containing molecule
-
Amine-free conjugation buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
2. Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the conjugation buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer incubation at 4°C is recommended to minimize hydrolysis.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and reaction by-products by size-exclusion chromatography (desalting column) or dialysis.
-
Visualizations
Caption: Competing reactions of this compound.
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Optimizing Fmoc-PEG12-NHS Ester Reactions with Proteins
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the conjugation of Fmoc-PEG12-NHS esters to proteins. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Fmoc-PEG12-NHS ester with a protein?
The optimal pH range for the reaction of an NHS ester with primary amines (N-terminus and lysine residues) on a protein is between 7.2 and 8.5.[1][2][3][4] A frequently recommended pH is 8.3-8.5, which provides a good balance between efficient amine acylation and minimal hydrolysis of the NHS ester.[5]
Q2: Why is the pH so critical for this reaction?
The reaction's pH is crucial due to two competing processes:
-
Amine Reactivity: The primary amino groups on the protein need to be in a deprotonated state (-NH2) to act as effective nucleophiles and react with the NHS ester. At acidic pH (below ~7), these amines are predominantly protonated (-NH3+), which significantly slows down or prevents the reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly at higher pH values. Therefore, a pH above 8.5 can lead to rapid degradation of the this compound, reducing the overall efficiency of protein labeling.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
-
Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are frequently suggested.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the protein's primary amines for reaction with the this compound, leading to significantly lower labeling efficiency.
Q4: How does temperature affect the reaction?
Higher temperatures can increase the rate of both the desired conjugation reaction and the competing hydrolysis reaction. Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight. Performing the reaction at 4°C can be beneficial if the protein is unstable or if hydrolysis is a significant concern.
Troubleshooting Guide
Problem 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. |
| Hydrolysis of this compound | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid prolonged incubation times, especially at higher pH values. Consider performing the reaction at 4°C to slow down hydrolysis. |
| Presence of Competing Amines | Ensure your protein solution is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column before starting the reaction. |
| Inaccessible Primary Amines on the Protein | The primary amines on your protein may be sterically hindered or buried within the protein's structure. If structural information is available, assess the accessibility of lysine residues. Using a PEG linker, as in this compound, can sometimes help overcome steric hindrance. |
| Insufficient Molar Excess of NHS Ester | Increase the molar ratio of this compound to your protein. A common starting point is a 5- to 20-fold molar excess. |
Problem 2: Protein Precipitation After Labeling
| Possible Cause | Troubleshooting Step |
| Over-labeling of the Protein | Excessive modification of the protein can alter its physicochemical properties, leading to aggregation and precipitation. Reduce the molar excess of the this compound in the reaction. |
| Hydrophobic Nature of the Label | While the PEG12 linker in this compound is hydrophilic, the Fmoc group is hydrophobic. High degrees of labeling can increase the overall hydrophobicity of the protein, causing it to precipitate. Optimize the labeling ratio to find a balance between sufficient labeling and maintaining protein solubility. |
| Change in Protein pI | The reaction of primary amines with the NHS ester neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and solubility. Ensure the final buffer conditions are appropriate for the modified protein. |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The following table summarizes the approximate half-life of NHS esters under different pH and temperature conditions.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temp | ~1 hour |
| 8.0 | Room Temp | ~1 hour |
| 8.5 | Room Temp | ~20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. The concentration should typically be between 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Perform the Labeling Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer.
Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
Common side reactions with NHS ester crosslinkers and how to avoid them
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester crosslinker and what is its main competing side reaction?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester crosslinker is the acylation of primary amines (-NH₂) to form a stable amide bond.[1] This reaction typically targets the N-terminus of a polypeptide chain and the epsilon-amino group (ε-NH₂) of lysine residues.[2][3] The main competing side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and N-hydroxysuccinimide.[2][4] This hydrolysis reduces the efficiency of the desired conjugation reaction.
Q2: What are the optimal conditions for an NHS ester conjugation reaction?
A2: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. Within this range, the primary amine groups are sufficiently deprotonated to be nucleophilic and react with the NHS ester. A pH of 8.3-8.5 is often recommended as a starting point. Reaction temperatures are typically at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
Q3: Which buffers should I use and which should I avoid for NHS ester reactions?
A3: It is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers. You should strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.
Q4: Can NHS esters react with other functional groups besides primary amines?
A4: Yes, while NHS esters are highly selective for primary amines, they can have side reactions with other nucleophilic groups, although the reactivity is generally lower. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can react to form less stable thioesters.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity. These side reactions are generally less stable than the amide bond formed with primary amines and can often be reversed.
Q5: How should I properly store and handle NHS ester crosslinkers to maintain their reactivity?
A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is critical to allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters that require an organic solvent like DMSO or DMF, it is imperative to use an anhydrous (dry) solvent to prepare stock solutions to minimize hydrolysis. It is highly recommended to prepare stock solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Q: I am observing a very low yield of my conjugated product. What are the potential causes and how can I troubleshoot this?
A: Low conjugation yield is a common problem that can stem from several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| NHS Ester Hydrolysis | The NHS ester has been inactivated by reacting with water. This is accelerated by high pH and moisture. | Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the NHS ester in aqueous solutions. Ensure the solid reagent has been stored properly in a desiccator and warmed to room temperature before opening. |
| Suboptimal pH | If the pH is too low (<7.2), primary amines are protonated and non-reactive. If the pH is too high (>8.5), the rate of hydrolysis increases dramatically. | Verify the pH of your reaction buffer and ensure it is within the optimal 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point. |
| Presence of Competing Amines | Your buffer (e.g., Tris, glycine) or sample contains primary amines that are reacting with the NHS ester. | Perform a buffer exchange using dialysis or a desalting column to move your protein into an amine-free buffer like PBS, HEPES, or borate buffer. |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure. | Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. If the protein's native conformation is not essential, you could try gentle denaturation. |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction is more likely to occur than the desired bimolecular conjugation. | If possible, increase the concentration of your protein in the reaction mixture to favor the conjugation reaction. A concentration of 1-10 mg/mL is often recommended. |
Issue 2: Protein Aggregation or Precipitation
Q: My protein is aggregating or precipitating during or after the conjugation reaction. What can I do to prevent this?
A: Protein aggregation can be a consequence of the modification process. Here are some common causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Degree of Labeling | Excessive modification of primary amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and reduce its solubility, leading to aggregation. | Reduce the molar excess of the NHS ester crosslinker relative to the protein. Perform pilot experiments with varying molar ratios to find the optimal concentration that provides sufficient labeling without causing precipitation. |
| Use of a Hydrophobic Crosslinker | Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the resulting conjugate. | Consider using a more hydrophilic version of the crosslinker, such as a PEGylated (polyethylene glycol) version, to enhance the solubility of the final product. |
| Precipitation of the NHS Ester | Some NHS esters have limited solubility in aqueous buffers and may precipitate when added to the reaction mixture. | For water-insoluble NHS esters, dissolve them in a minimal amount of anhydrous DMSO or DMF before adding them to the reaction. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein. Alternatively, use a water-soluble version of the crosslinker (e.g., Sulfo-NHS esters). |
Issue 3: High Background or Non-Specific Binding
Q: I am observing high background or non-specific binding in my downstream applications. What is the likely cause and how can I fix it?
A: High background is often due to the presence of unreacted, hydrolyzed label or aggregates.
| Potential Cause | Explanation | Recommended Solution |
| Excess Unreacted/Hydrolyzed Reagent | If not effectively removed after the reaction, the unreacted or hydrolyzed crosslinker can bind non-specifically to other surfaces or proteins in subsequent steps. | Purify the conjugate immediately after the reaction to remove excess reagent and byproducts. Common methods include desalting columns (size-exclusion chromatography), dialysis, or HPLC. |
| Quenching the Reaction | Unreacted NHS esters can continue to react with other components in your downstream assay. | Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for about 15 minutes. This will consume any remaining active NHS ester. |
| Conjugate Aggregation | Aggregates of the conjugated protein can trap unbound label, leading to high background. | Address the causes of aggregation as described in the previous section (optimize labeling ratio, use hydrophilic linkers). Purify the conjugate to remove any aggregates that have formed. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and crosslinker.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate with 150 mM NaCl at a pH of 7.2-8.5, or 0.1 M sodium bicarbonate at a pH of 8.3-8.5.
-
Protein Solution Preparation: Dissolve or exchange your protein into the prepared reaction buffer at a concentration of 1-10 mg/mL. If your protein is in an incompatible buffer (e.g., Tris), a buffer exchange is necessary.
-
NHS Ester Stock Solution Preparation: Immediately before initiating the reaction, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Initiation: Add a 5- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently mixing. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted crosslinker and the N-hydroxysuccinimide byproduct from the labeled protein using a desalting column, dialysis, or another suitable chromatographic method.
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
The stability of NHS esters in aqueous solution is highly dependent on the pH. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.
Visual Diagrams
References
Removing unreacted Fmoc-PEG12-NHS ester from a reaction mixture
Welcome to the technical support center for experiments involving Fmoc-PEG12-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively remove unreacted this compound from their reaction mixtures, ensuring the purity of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive properties?
This compound is a chemical reagent used in bioconjugation.[1][2][3] It features three key components:
-
An Fmoc (Fluorenylmethyloxycarbonyl) group : A protecting group for amines that can be removed under basic conditions.[1][2]
-
A PEG12 (polyethylene glycol) spacer : A hydrophilic chain of 12 PEG units that increases the solubility of the molecule in aqueous solutions.
-
An NHS (N-Hydroxysuccinimide) ester : A reactive group that readily forms stable amide bonds with primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides.
The NHS ester is susceptible to hydrolysis, a competing reaction where it reacts with water to form an inactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: What are the optimal reaction conditions to minimize excess this compound?
To ensure efficient conjugation and minimize the amount of unreacted NHS ester, it is crucial to control the reaction conditions. The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of pH 7.2-8.5. It is also important to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for the NHS ester.
Key Reaction Parameters:
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. Lower pH protonates amines, reducing reactivity, while higher pH increases hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Buffer | Amine-free (e.g., PBS, Borate, Bicarbonate) | Prevents competition for the NHS ester. |
| Molar Excess of NHS Ester | 5-20 fold over the target molecule | A starting point, but should be optimized for each specific reaction to drive the reaction to completion without excessive waste. |
Q3: How can I quench the reaction and deactivate any remaining unreacted this compound?
Quenching is a critical step to stop the conjugation reaction and prevent further, non-specific labeling of other molecules. This is achieved by adding a quenching agent with a primary amine that will react with any remaining NHS ester.
Common Quenching Agents:
| Quenching Agent | Final Concentration | Incubation Time |
| Tris (tris(hydroxymethyl)aminomethane) | 20-50 mM | 15-30 minutes at room temperature |
| Glycine | 20-50 mM | 15-30 minutes at room temperature |
| Hydroxylamine | 10-50 mM | 15-30 minutes at room temperature |
| Methylamine | ~0.3 M | ~30 minutes at room temperature |
Troubleshooting Guide: Removing Unreacted this compound
This guide addresses common issues encountered when purifying the desired PEGylated product from unreacted this compound and its hydrolysis byproducts.
Problem 1: Low yield of the desired conjugate and presence of unreacted starting material.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range using a calibrated pH meter. |
| Hydrolysis of this compound | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid storing NHS ester solutions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines. If necessary, perform a buffer exchange of your target molecule into an appropriate buffer like PBS before the reaction. |
| Insufficient Molar Excess of NHS Ester | Optimize the molar ratio of this compound to your target molecule. A higher excess may be needed for dilute protein solutions. |
Problem 2: Difficulty in separating the PEGylated product from unreacted this compound.
| Purification Technique | Troubleshooting Steps |
| Size Exclusion Chromatography (SEC) / Gel Filtration | - Issue: Poor separation. - Solution: Ensure the chosen resin has an appropriate fractionation range to effectively separate the higher molecular weight conjugate from the smaller unreacted PEG reagent. Optimize the column length and flow rate for better resolution. SEC is very effective at removing low molecular weight by-products. |
| Ion-Exchange Chromatography (IEX) | - Issue: Co-elution of product and unreacted PEG. - Solution: The PEG chain can shield charges on the protein, altering its binding to the IEX resin. Exploit this by using a shallow gradient to elute the PEGylated protein, which should have a different charge profile than the unreacted starting material. Cation-exchange chromatography is often a method of choice. |
| Dialysis / Diafiltration | - Issue: Unreacted PEG remains after dialysis. - Solution: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your PEGylated product but large enough to allow the unreacted this compound (MW ~937 g/mol ) to pass through freely. Perform multiple buffer exchanges over an extended period. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | - Issue: Broad peaks and poor separation. - Solution: PEGylated compounds can be challenging to purify by RP-HPLC. Try a shallower gradient of the organic solvent (e.g., acetonitrile) in water. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape. |
Experimental Protocols
General Protocol for Quenching and Removal of Unreacted this compound
-
Quench the Reaction: Following the desired incubation time for your PEGylation reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Proceed with one of the following purification methods:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a desalting column or SEC column with an appropriate buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Collect fractions and monitor the eluate for your protein of interest (e.g., by measuring absorbance at 280 nm). The PEGylated product will elute in the earlier fractions, while the unreacted PEG reagent and byproducts will elute later.
-
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate MWCO.
-
Dialyze against a large volume of a suitable buffer (e.g., PBS) at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of the unreacted PEG reagent.
-
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for conjugation and purification.
Caption: Desired vs. undesired reaction pathways.
References
Fmoc-PEG12-NHS ester solubility issues and solutions
Welcome to the Technical Support Center for Fmoc-PEG12-NHS Ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation and drug development.[1][2] It contains three key components:
-
An Fmoc (Fluorenylmethyloxycarbonyl) group : A protecting group for amines that can be removed under basic conditions.[2][3]
-
A PEG12 (polyethylene glycol) spacer : A 12-unit polyethylene glycol chain that is hydrophilic and increases the solubility of the final conjugated molecule in aqueous solutions.[3]
-
An NHS (N-hydroxysuccinimide) ester : A reactive group that readily couples with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) at a pH range of 7.2-9.0 to form stable amide bonds.
This structure makes it a versatile tool for linking molecules together, improving the pharmacokinetic properties of peptides and proteins, and developing Antibody-Drug Conjugates (ADCs).
Q2: Why am I having trouble dissolving my this compound?
While the PEG spacer is designed to improve aqueous solubility of the final conjugate, the this compound molecule itself is often insoluble in water. Like many non-sulfonated NHS-ester reagents, it must first be dissolved in a water-miscible, anhydrous (water-free) organic solvent before being added to an aqueous reaction buffer. Issues can also arise if the reagent has been improperly stored, allowing moisture to cause hydrolysis.
Q3: What are the recommended solvents for dissolving this compound?
The most commonly recommended solvents are anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Dichloromethane (DCM) is also cited as a suitable solvent. It is critical to use a high-quality, dry solvent, as any moisture can begin to hydrolyze the NHS ester, rendering it inactive.
Q4: My compound dissolved in DMSO/DMF, but it precipitated when I added it to my aqueous buffer. What happened?
This is a common issue. Precipitation typically occurs when the final concentration of the organic solvent in the aqueous buffer is too high, causing the less soluble reagent to crash out. The volume of the organic solvent carryover should ideally be kept low, typically between 0.5% and 10% of the final reaction volume. If your protocol requires a high concentration of the linker, you may need to optimize the reaction conditions or test different buffers.
Q5: How should I prepare and store a stock solution of this compound?
It is strongly recommended to prepare solutions of this compound immediately before use. The NHS-ester moiety is highly susceptible to hydrolysis, and stock solutions, even in anhydrous solvents, have a limited shelf life. If you must prepare a stock solution, use anhydrous DMSO or DMF; it can be stored for 1-2 months at -20°C with careful protection from moisture. Never store NHS esters in an aqueous solution.
Q6: How should I handle and store the solid this compound reagent?
Proper storage is critical to maintaining the reagent's reactivity.
-
Storage: Store the solid reagent at -20°C in a desiccator to protect it from moisture.
-
Handling: Before opening the vial, always allow it to equilibrate completely to room temperature. Opening a cold vial will cause moisture from the air to condense on the powder, leading to hydrolysis. Purging the vial with an inert gas like nitrogen or argon before resealing is also good practice.
Q7: Which buffers should I use or avoid for the conjugation reaction?
-
Recommended Buffers: Use non-amine-containing buffers with a pH between 7.2 and 8.5. Common choices include phosphate-buffered saline (PBS), borate, carbonate, and HEPES buffers.
-
Buffers to Avoid: Strictly avoid buffers that contain primary amines, such as Tris (Tris-buffered saline, TBS) or glycine. These amines will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary.
Q8: How can I quickly test if my NHS ester reagent is still active?
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light between 260-280 nm. You can assess the activity of your reagent by comparing its absorbance at 260 nm before and after intentional, complete hydrolysis with a strong base (e.g., NaOH). If the absorbance is significantly greater after adding the base, the reagent was active. If the absorbance does not change, the reagent has already fully hydrolyzed and is inactive.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reagent Insoluble or Poorly Soluble | 1. Incorrect solvent choice. 2. Solvent is not anhydrous (contains water). 3. Reagent concentration is too high. | 1. Use high-quality, anhydrous (dry) DMSO, DMF, or DCM. 2. Ensure your solvent is fresh and stored properly to prevent water absorption. 3. Try dissolving a smaller amount of the reagent or gently warm the solution. |
| Precipitation Occurs Upon Addition to Aqueous Buffer | 1. The volume of organic solvent is too high in the final reaction mixture. 2. The concentration of the linker exceeds its solubility limit in the mixed aqueous/organic solution. | 1. Keep the final volume of organic solvent (DMSO/DMF) below 10% of the total reaction volume. 2. Add the dissolved linker to the aqueous buffer slowly while vortexing or stirring. 3. Perform the reaction with a more dilute protein solution to accommodate the linker. |
| Low or No Conjugation Efficiency | 1. Hydrolyzed NHS Ester: The reagent was inactive due to improper storage or handling. 2. Incorrect Buffer: The reaction buffer contains competing primary amines (e.g., Tris, glycine). 3. Incorrect pH: The buffer pH is too low (<7.2), protonating the target amines and making them unreactive. 4. Incorrect pH: The buffer pH is too high (>8.5-9), causing rapid hydrolysis of the NHS ester before it can react with the target. | 1. Test reagent activity (see FAQ Q8). Always store reagent desiccated at -20°C and allow it to warm to room temperature before opening. 2. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate at pH 7.2-8.5. 3. Adjust the buffer pH to the optimal range of 7.2-8.5. 4. Lower the pH to within the 7.2-8.5 range. Note the stability of NHS esters decreases dramatically as pH increases. |
Quantitative Data Summary
Table 1: Recommended Solvents for this compound
| Solvent | Suitability | Notes |
| Dimethyl sulfoxide (DMSO) | Highly Recommended | Must be anhydrous and amine-free. |
| Dimethylformamide (DMF) | Highly Recommended | Must be anhydrous and amine-free. A "fishy" smell indicates degradation to dimethylamine, which will compete in the reaction. |
| Dichloromethane (DCM) | Recommended | Anhydrous grade should be used. |
| Aqueous Buffers (e.g., PBS) | Not Recommended | The reagent is generally not directly soluble in aqueous solutions and will hydrolyze. |
Table 2: pH and Temperature Effect on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time required for 50% of the active ester to be hydrolyzed.
| Temperature | pH | Half-Life of NHS Ester |
| 0°C | 7.0 | 4-5 hours |
| 4°C | 8.6 | 10 minutes |
| Room Temp | 7.0 | ~1 hour (general estimate) |
| Room Temp | 9.0 | Minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the steps for dissolving the reagent immediately prior to use.
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to sit on the bench until it has fully warmed to room temperature. This is a critical step to prevent moisture condensation.
-
Weigh Reagent: Briefly centrifuge the vial to collect all the powder at the bottom. In a fume hood, weigh the desired amount of the reagent into a clean, dry microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous, amine-free DMSO or DMF to achieve the desired concentration (e.g., to make a 10 mM solution).
-
Dissolve: Vortex the tube gently until the solid is completely dissolved. The solution should be clear.
-
Immediate Use: Proceed immediately to the conjugation reaction. Do not store the solution. Discard any unused portion of the dissolved reagent.
Protocol 2: General Protocol for Conjugation to a Protein
This protocol provides a general starting point for labeling a protein with this compound. Optimization is often necessary.
-
Prepare Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at pH 7.2-8.5. A typical protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester: Immediately before starting the reaction, prepare the this compound solution in anhydrous DMSO or DMF as described in Protocol 1.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Add the solution dropwise while gently stirring or vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Incubation at 4°C overnight is also possible.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts (like free NHS) from the labeled protein using a desalting column, dialysis, or gel filtration.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Competing reaction pathways for NHS esters in aqueous solution.
References
Fmoc-PEG12-NHS ester reaction time and temperature optimization
Welcome to the technical support center for Fmoc-PEG12-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as an ideal starting point to balance the reaction rate and the hydrolysis of the NHS ester.[4][5] Below pH 7.2, the primary amine is mostly protonated (-NH3+), making it a poor nucleophile and significantly slowing down the reaction. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which can lead to lower conjugation efficiency.
Q2: What are the recommended reaction times and temperatures?
A2: The reaction is typically carried out for 0.5 to 4 hours at room temperature (approximately 25°C) or overnight at 4°C. For sensitive molecules, performing the reaction at 4°C for a longer duration can help minimize potential degradation while still achieving efficient conjugation. The optimal time can vary depending on the specific reactants and their concentrations, so it is advisable to perform pilot experiments to determine the ideal conditions for your specific application.
Q3: Which buffers should I use for the conjugation reaction?
A3: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. Buffers containing Tris or glycine should be avoided for the reaction itself but can be used to quench the reaction.
Q4: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
A4: this compound, like many non-sulfonated NHS esters, has limited solubility in aqueous solutions. To overcome this, first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins or other sensitive biomolecules.
Q5: How can I stop the reaction?
A5: The reaction can be stopped by adding a quenching buffer that contains a primary amine. Common quenching reagents include Tris-HCl or glycine at a final concentration of 50-100 mM. These will react with any remaining unreacted this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction pH is too low (below 7.2) or too high (above 8.5). | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5. |
| Hydrolysis of NHS Ester: The this compound has hydrolyzed due to moisture or extended time in aqueous buffer before reacting with the amine. | Prepare fresh solutions of the NHS ester immediately before use. Store the solid reagent in a desiccator at -20°C and allow it to warm to room temperature before opening to prevent condensation. | |
| Presence of Competing Amines: The reaction buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts). | Perform a buffer exchange of your sample into an amine-free buffer like PBS before the reaction. | |
| Low Reactant Concentration: Low concentrations of either the target molecule or the NHS ester can slow the desired reaction, allowing hydrolysis to dominate. | If possible, increase the concentration of your target molecule and/or the molar excess of the this compound. | |
| Precipitation of Reagent/Protein | Poor Aqueous Solubility of NHS Ester: The NHS ester precipitates when added to the aqueous buffer. | Dissolve the this compound in anhydrous DMSO or DMF to a higher stock concentration before adding it to the reaction. Ensure the final organic solvent concentration is low (e.g., <10%). |
| Protein Aggregation: A high degree of labeling can sometimes lead to protein aggregation. | Perform pilot reactions with varying molar ratios of the NHS ester to your protein to find the optimal ratio that provides sufficient labeling without causing aggregation. | |
| Side Reactions | Modification of other residues: At high molar excess, NHS esters can react with hydroxyl-containing amino acids (serine, threonine, tyrosine). | While less common, if this is a concern, using a lower molar excess of the NHS ester can minimize this side reaction. A post-reaction treatment by incubating the sample in a boiling water bath can hydrolyze the less stable ester linkages formed with hydroxyl groups, while the stable amide bonds with primary amines remain intact. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | |
| Reaction Temperature | 4°C to Room Temperature (~25°C) | |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) | |
| Recommended Buffers | Phosphate, Bicarbonate, HEPES, Borate (Amine-free) | |
| NHS Ester Solvent | Anhydrous DMSO or DMF | |
| Molar Ratio (Ester:Amine) | 5-20 fold molar excess is a common starting point; requires optimization. |
Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 to 5 hours | |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should ideally be 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution while gently vortexing.
-
Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) by dialysis, gel filtration (desalting column), or chromatography.
-
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: General experimental workflow for this compound conjugation.
References
Dealing with steric hindrance in Fmoc-PEG12-NHS ester labeling
Welcome to the technical support center for troubleshooting issues related to Fmoc-PEG12-NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The reaction between an NHS ester and a primary amine is highly dependent on pH.[1] The optimal range is typically between pH 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as a starting point.[2][3] At lower pH, the target amine is protonated and less nucleophilic, while at higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired labeling reaction.
Q2: Which buffers should I avoid for this labeling reaction?
A2: It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency. Recommended amine-free buffers include phosphate, bicarbonate, HEPES, or borate buffers.
Q3: My labeling efficiency is very low. What are the most common causes?
A3: Low labeling efficiency is a frequent issue that can stem from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH 7.2-8.5 range.
-
Competing Amines: Your buffer may contain primary amines (e.g., Tris). A buffer exchange may be necessary before labeling.
-
NHS Ester Hydrolysis: The this compound is moisture-sensitive. Use anhydrous solvents like DMSO or DMF to prepare stock solutions and use them promptly.
-
Low Reactant Concentration: Low concentrations of your target molecule (protein, peptide, etc.) can result in poor labeling efficiency due to the competing hydrolysis reaction. A protein concentration of 1-10 mg/mL is often recommended.
-
Steric Hindrance: The target amine on your molecule may be located in a sterically crowded environment, making it inaccessible to the bulky this compound.
Q4: How can I purify my PEGylated molecule after the reaction?
A4: Several chromatography and filtration methods can be used for purification. Size Exclusion Chromatography (SEC) or gel filtration is effective at separating the larger PEGylated product from unreacted, smaller molecules. Other common techniques include dialysis, ultrafiltration, reverse-phase chromatography (RP-HPLC), and ion-exchange chromatography (IEX). The choice of method depends on the specific properties of your conjugate.
Troubleshooting Guide: Overcoming Steric Hindrance
Steric hindrance is a significant challenge when the target primary amine is located within a congested molecular environment, such as a buried lysine residue in a folded protein. The bulky nature of the Fmoc-PEG12 group can physically block the NHS ester from reaching the amine.
Problem: Low or No Labeling Despite Optimized pH and Buffer Conditions
This often points to steric hindrance at the target site. The diagram below illustrates how the bulky reagent can be impeded from reaching a sterically hindered amine.
Caption: Steric hindrance preventing a bulky labeling reagent from accessing a hindered amine.
Solutions and Optimization Strategies
If steric hindrance is suspected, modifying the reaction conditions can improve yields.
1. Adjust Reaction Parameters
Increasing the reaction time or temperature can sometimes provide the necessary energy to overcome minor steric barriers. However, this also increases the rate of NHS ester hydrolysis. A careful balance is required.
-
Increase Incubation Time: Extend the reaction from the typical 1-4 hours to overnight at 4°C.
-
Increase Reagent Concentration: A higher molar excess of the this compound can help drive the reaction forward.
The following table summarizes starting points and optimized conditions for dealing with a hindered site.
| Parameter | Standard Condition | Optimization for Steric Hindrance | Rationale |
| pH | 8.3-8.5 | Maintain 8.3-8.5 | This pH is the optimal compromise between amine reactivity and NHS ester stability. |
| Temperature | Room Temperature (RT) | 4°C | Minimizes the competing hydrolysis reaction, allowing for longer incubation times. |
| Incubation Time | 1 - 4 hours | 12 - 24 hours (overnight) | Provides more time for the sterically hindered reaction to proceed. |
| Molar Excess of PEG Reagent | 5-10 fold | 20-50 fold | Increases the probability of a successful reaction by shifting the equilibrium. |
2. Introduce a Denaturant (For Proteins)
For protein labeling, partially unfolding the protein can expose previously buried lysine residues. This is an advanced technique that requires careful optimization to avoid irreversible denaturation.
-
Method: Introduce a low concentration of a denaturant like urea (e.g., 1-2 M) or guanidinium chloride into the reaction buffer.
-
Caution: The stability of the target protein in the denaturant must be confirmed beforehand. A subsequent refolding and purification step is necessary.
3. Use an Alternative Linker
If the above methods fail, the issue may be the inherent size of the this compound itself.
-
Longer Spacer Arms: While PEG12 is already a spacer, reagents with even longer, more flexible PEG chains (e.g., PEG24, PEG48) might provide better reach.
-
Alternative Chemistries: Consider chemistries that target other functional groups in less hindered regions of the molecule, such as maleimide chemistry for cysteine residues (thiols).
The following workflow outlines a systematic approach to troubleshooting low labeling yields where steric hindrance is a suspected cause.
Caption: Troubleshooting workflow for low yield in this compound labeling reactions.
Experimental Protocols
Protocol 1: Standard Labeling of a Protein
This protocol provides a general method for conjugating an this compound to primary amines (e.g., lysine residues) on a protein.
-
Prepare Protein Solution:
-
Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare NHS Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Reaction:
-
Add a 10-fold molar excess of the dissolved NHS ester solution to the protein solution.
-
Mix gently. The final concentration of organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm conjugation and assess purity.
-
Protocol 2: Labeling a Sterically Hindered Site
This protocol is adapted for situations where steric hindrance is suspected to be limiting the reaction efficiency.
-
Prepare Protein Solution:
-
Prepare the protein solution as described in Protocol 1, ensuring it is in an optimal, amine-free buffer (pH 8.3-8.5).
-
-
Prepare NHS Ester Solution:
-
Prepare a fresh, higher concentration stock solution of this compound in anhydrous DMSO or DMF (e.g., 50-100 mM).
-
-
Reaction:
-
Add a 20 to 50-fold molar excess of the dissolved NHS ester to the protein solution.
-
Mix gently, keeping the final DMSO/DMF concentration below 10%.
-
-
Incubation:
-
Incubate the reaction mixture overnight (12-24 hours) at 4°C with gentle agitation.
-
-
Quenching:
-
Quench the reaction as described in Protocol 1.
-
-
Purification and Characterization:
-
Purify and characterize the final product as described in Protocol 1. Compare the labeling efficiency to that achieved with the standard protocol.
-
References
How to handle and prepare fresh Fmoc-PEG12-NHS ester solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and preparation of fresh Fmoc-PEG12-NHS ester solutions. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a heterobifunctional crosslinker used in bioconjugation and drug development.[1][2] It consists of three key components:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the amine, which can be removed under basic conditions to reveal a free amine for subsequent reactions.[3][4][5]
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene glycol spacer. This hydrophilic chain increases the solubility of the molecule and the resulting conjugate in aqueous media.
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that specifically targets primary amines (-NH₂) on molecules like proteins, peptides, or amine-modified oligonucleotides to form a stable, covalent amide bond.
Q2: How should I properly store and handle the solid this compound reagent? A2: Proper storage is critical to maintain the reactivity of the NHS ester. The reagent is moisture-sensitive.
-
Storage Temperature: Store the vial at -20°C upon receipt.
-
Desiccation: Keep the reagent under desiccated conditions.
-
Handling: Before opening the vial, it is crucial to allow it to equilibrate completely to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis and inactivate the reagent.
Q3: In which solvents should I dissolve this compound? A3: this compound is typically not soluble in aqueous buffers alone. It should first be dissolved in a dry, water-miscible organic solvent.
-
Recommended Solvents: Anhydrous (amine-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most commonly recommended solvents. Dichloromethane (DCM) can also be used.
-
Solvent Quality: Always use high-purity, anhydrous grade solvents, as any contaminating water will hydrolyze the NHS ester, and contaminating amines will react with it.
Q4: Why is it critical to prepare solutions of this compound immediately before use? A4: The NHS ester group is highly susceptible to hydrolysis in the presence of water, breaking down into an inactive carboxylic acid and free NHS. This hydrolysis reaction directly competes with the desired conjugation reaction with the primary amine on your target molecule. The rate of hydrolysis is significant in aqueous environments and increases with pH. To ensure maximum reactivity, solutions should be prepared fresh for each experiment and any unused portion discarded. Do not prepare and store stock solutions in aqueous buffers.
Q5: What is the optimal pH for conducting a conjugation reaction with an NHS ester? A5: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance for efficient conjugation.
-
Below pH 7.2: The target primary amines are largely protonated (-NH₃⁺), making them poor nucleophiles and slowing down the reaction.
-
Above pH 8.5: The rate of NHS ester hydrolysis becomes very rapid, which significantly reduces the amount of active reagent available to react with the target molecule.
Q6: Which buffers are compatible with NHS ester reactions, and which should be avoided? A6: Buffer selection is a critical factor for successful conjugation.
-
Compatible Buffers: Use non-amine-containing buffers. Recommended options include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.
-
Incompatible Buffers: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.
Data & Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Use anhydrous, amine-free grade. Recommended for stock solutions. |
| Dimethylformamide (DMF) | Soluble | Use anhydrous, amine-free grade. Recommended for stock solutions. |
| Dichloromethane (DCM) | Soluble | |
| Aqueous Buffers (e.g., PBS) | Insoluble | Must be dissolved in an organic solvent first before adding to the reaction buffer. |
Table 2: Influence of pH on NHS Ester Stability in Aqueous Solution
| pH | Temperature | Half-life of NHS Ester | Implication for Reaction |
| 7.0 | 0°C | 4-5 hours | Reaction is slow, but ester is relatively stable. |
| 8.5 | Room Temp | Significantly shorter | Optimal for amine reaction, but hydrolysis is a competing factor. |
| 8.6 | 4°C | ~10 minutes | Rapid hydrolysis; reaction must be performed quickly. |
| >9.0 | Room Temp | Very short (minutes) | Hydrolysis dominates, leading to very low conjugation yield. |
Table 3: Buffer Compatibility for NHS Ester Reactions
| Buffer Type | Examples | Compatibility | Rationale |
| Recommended | Phosphate (PBS), Bicarbonate/Carbonate, Borate, HEPES | Yes | These buffers are free of primary amines and maintain the optimal pH range (7.2-8.5). |
| Not Recommended | Tris (TBS), Glycine, Taurine | No | These buffers contain primary amines that will react with the NHS ester, inhibiting the desired conjugation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (solid)
-
Anhydrous, amine-free DMSO or DMF
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Allow the vial of this compound to warm completely to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weigh the desired amount of the ester into a clean, dry microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL or a specific molarity like 10 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
This solution should be used immediately for the conjugation reaction. Do not store this solution for later use.
-
Protocol 2: General Procedure for Conjugation to a Protein/Peptide
-
Objective: To conjugate this compound to a protein or peptide containing primary amines.
-
Materials:
-
Protein/peptide sample in a compatible, amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
Freshly prepared this compound stock solution (from Protocol 1).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).
-
Purification equipment (e.g., desalting column, dialysis cassette).
-
-
Procedure:
-
Prepare the Protein: Ensure the protein sample is in an amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL). If the buffer contains Tris or other primary amines, it must be exchanged with a compatible buffer like PBS.
-
Calculate Reagent Amount: Determine the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (e.g., 10- to 20-fold molar excess).
-
Perform Conjugation: Add the calculated volume of the ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be less than 10%.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. The optimal time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any remaining unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify: Remove the excess, unreacted reagent and byproducts (e.g., hydrolyzed ester, free NHS) from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.
-
Store Conjugate: Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term or frozen at -20°C or -80°C in aliquots for long-term storage.
-
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolyzed Reagent | The NHS ester is highly sensitive to moisture. Always allow the vial to reach room temperature before opening. Prepare the stock solution in anhydrous solvent immediately before the experiment and discard any unused solution. You can test the reagent's activity by intentionally hydrolyzing a sample with a base and measuring the increase in absorbance at 260 nm from the released NHS. |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. The pH must be within the optimal 7.2-8.5 range. |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If it does, perform a buffer exchange into a compatible buffer like PBS before starting the conjugation. |
| Low Reactant Concentration | The hydrolysis reaction is a more significant competitor in dilute solutions. If possible, increase the concentration of your protein or peptide to favor the desired conjugation reaction. A protein concentration of at least 2 mg/mL is recommended. |
| Inaccessible Amines | The primary amines on your target molecule may be sterically hindered or buried within its 3D structure. Consider using a crosslinker with a longer PEG spacer arm to improve accessibility. |
Issue 2: Precipitate Forms During the Reaction
| Possible Cause | Recommended Solution |
| Low Solubility of Reagent | The this compound may have limited solubility as it is added to the aqueous buffer. Ensure the organic solvent (DMSO/DMF) volume is kept low (<10% of the total reaction volume). Add the ester stock solution slowly to the protein solution while vortexing to aid mixing. |
| Conjugate Precipitation | The properties of the target molecule may change upon conjugation, leading to aggregation and precipitation. Try reducing the molar excess of the NHS ester to achieve a lower degree of labeling. Including additives like glycerol or running the reaction at a different temperature (e.g., 4°C) may also help. |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Competing reaction pathways for NHS esters in an aqueous environment.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support: Quenching Fmoc-PEG12-NHS Ester Reactions
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-PEG12-NHS ester conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching an this compound reaction?
Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted, excess this compound. Effective quenching prevents the modification of newly introduced molecules in downstream applications and ensures a homogenous final product. Unquenched NHS esters can continue to react with any primary amines, leading to unintended crosslinking or labeling.
Q2: How does a quenching agent stop the reaction?
Quenching agents are typically small molecules containing a primary amine, such as Tris or glycine.[1] These agents are added in high molar excess to the reaction mixture. Their primary amines are highly nucleophilic and rapidly react with the remaining NHS esters, consuming them and preventing further reaction with the intended target molecule. This process forms a stable amide bond between the quencher and the PEG linker.
Q3: What are the most common quenching agents for NHS ester reactions?
The most commonly used quenching agents are small, amine-containing molecules. These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[2][3] These buffers should be avoided during the initial conjugation step as they compete with the target molecule.[4]
Q4: Can I quench the reaction by adjusting the pH?
Yes, hydrolysis of the NHS ester is an alternative quenching method. The rate of hydrolysis is highly dependent on pH.[5] By raising the pH to >8.6, the half-life of an NHS ester can be reduced to as little as 10 minutes, causing it to hydrolyze back to its original, non-reactive carboxyl group. However, this method may not be suitable for pH-sensitive proteins or molecules.
Q5: What happens if I don't quench the reaction effectively?
Ineffective quenching can lead to several downstream issues:
-
Continued Reaction: The NHS ester may react with buffers or proteins in subsequent purification or analysis steps.
-
Product Heterogeneity: If another amine-containing substance is added later, the remaining NHS ester will react with it, creating a mixed population of conjugates.
-
Aggregation: Uncontrolled crosslinking between molecules can lead to aggregation and precipitation of the product.
-
Poor Reproducibility: Inconsistent quenching will lead to variable results between experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester: The this compound may have degraded due to moisture. | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF. |
| Incorrect Buffer pH: The reaction pH is outside the optimal range of 7.2-8.5. | Use a freshly calibrated pH meter to verify the pH of your reaction buffer. Optimal pH for many protein labelings is 8.0-8.5. | |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange using dialysis or a desalting column to move your sample into an amine-free buffer (e.g., PBS, HEPES, Borate) before adding the NHS ester. | |
| Precipitation During Reaction | High Reagent Concentration: A high concentration of the PEG-NHS ester or other reagents can sometimes cause protein aggregation. | If precipitation is observed, try reducing the molar excess of the this compound. |
| Protein Instability: The protein may not be stable in the chosen reaction buffer or at the required concentration. | Ensure your protein is soluble and stable. A protein concentration of at least 2 mg/mL is often recommended to favor the labeling reaction over hydrolysis. | |
| Reaction Quenching Seems Ineffective | Insufficient Quencher: The molar excess of the quenching agent is too low to react with all the excess NHS ester. | Increase the final concentration of the quenching agent. A concentration of 20-100 mM is typically sufficient. |
| Short Quenching Time: The incubation time was not long enough for the quenching reaction to complete. | Incubate the reaction with the quenching agent for at least 15-30 minutes at room temperature. |
Experimental Protocols & Data
Comparison of Common Quenching Agents
The choice of quenching agent can be critical. The following table summarizes the properties and typical usage of common quenchers for NHS ester reactions.
| Quenching Agent | Typical Final Concentration | Typical Incubation | Advantages | Disadvantages |
| Tris | 20-100 mM | 15-30 min at RT | Highly efficient, readily available. | Can potentially reverse some cross-links over extended periods. Modifies carboxyl groups on the target. |
| Glycine | 20-100 mM | 15-30 min at RT | Simple, effective, and commonly used. | Modifies carboxyl groups on the target. |
| Hydroxylamine | 10-50 mM | 15-30 min at RT | Effectively hydrolyzes unreacted NHS esters. | Can cleave certain unstable ester bonds that may have formed as side reactions. |
| pH-mediated Hydrolysis | N/A (Adjust pH > 8.6) | ~10-30 min | Avoids adding another chemical agent. Regenerates the original carboxyl group instead of modifying it. | Not suitable for base-labile proteins or conjugates. Can be difficult to control precisely. |
Protocol: Standard Quenching of this compound
This protocol provides a general procedure for quenching the reaction between an amine-containing molecule (e.g., a protein) and this compound.
Materials:
-
Reaction mixture containing your protein and excess this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Purification tools (e.g., desalting column, dialysis cassette).
Procedure:
-
Perform Conjugation: Carry out the reaction of your protein with a calculated molar excess of this compound in an amine-free buffer (e.g., PBS, pH 7.2-8.0) for 1-2 hours at room temperature or overnight at 4°C.
-
Prepare Quencher: Just before the end of the conjugation reaction, prepare your quenching buffer.
-
Add Quenching Agent: Add the quenching buffer to your reaction mixture to achieve a final quencher concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Purify: Proceed immediately to purification to remove the quenched PEG linker, unreacted starting materials, and byproducts. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.
Visualized Workflows
References
Technical Support Center: Optimizing Labeling Efficiency with DMSO and DMF
Welcome to the technical support center for protein labeling. This resource provides in-depth guidance on the use of dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) as solvents for amine-reactive labeling reagents. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your labeling efficiency and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the roles of DMSO and DMF in protein labeling?
A1: DMSO and DMF are highly polar, aprotic organic solvents used to dissolve amine-reactive dyes and other labeling reagents (such as NHS esters), which are often poorly soluble in aqueous buffers.[1][2] Once dissolved, this concentrated stock solution is added to the aqueous protein solution to initiate the labeling reaction.
Q2: Which solvent is better, DMSO or DMF?
A2: Both solvents are effective, but they have distinct properties that can influence labeling outcomes.
-
DMSO is generally considered less likely to cause protein aggregation compared to DMF.[3] In some studies, using DMSO as the co-solvent has resulted in a higher degree of labeling compared to DMF under similar conditions.[4]
-
DMF is also widely used, but it is crucial to use a high-purity, amine-free grade. DMF can degrade over time to form dimethylamine, which can react with NHS esters and reduce the efficiency of the labeling reaction.[1]
For most applications, high-purity, anhydrous DMSO is a reliable choice. However, empirical testing is recommended to determine the optimal solvent for your specific protein and label combination.
Q3: What is the recommended final concentration of DMSO or DMF in the labeling reaction?
A3: To avoid protein denaturation and precipitation, the final concentration of the organic solvent in the reaction mixture should be kept as low as possible, ideally below 10% (v/v). While the initial stock solution of the labeling reagent is 100% DMSO or DMF, it is added in a small volume to the aqueous protein solution.
Q4: Can a higher concentration of DMSO or DMF improve labeling efficiency?
A4: Not necessarily for proteins. While a sufficient amount of organic solvent is needed to keep the labeling reagent in solution, excessively high concentrations can be detrimental. High concentrations of DMSO (>10%) can lead to protein denaturation or precipitation, which will decrease labeling efficiency. However, for other molecules like RNA, an optimal DMSO concentration has been found to be as high as 45-55% (v/v), with lower efficiency observed at concentrations below 30% or above 70%. This highlights the importance of optimizing conditions for your specific biomolecule.
Q5: Why is it important to use anhydrous (dry) DMSO or DMF?
A5: Amine-reactive NHS esters are highly susceptible to hydrolysis, a reaction with water that renders them inactive. Both DMSO and DMF are hygroscopic, meaning they readily absorb moisture from the air. Using a solvent that contains water will lead to the hydrolysis of the NHS ester, reducing the amount of active reagent available to label your protein. Always use fresh, anhydrous grade solvent and keep the container tightly sealed.
Troubleshooting Guide
This guide addresses common issues related to solvent concentration during protein labeling experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Hydrolysis of Labeling Reagent: The DMSO or DMF used was not anhydrous, leading to the inactivation of the NHS ester. 2. Degraded DMF: The DMF contained dimethylamine impurities, which competed with the protein for the labeling reagent. 3. Insufficient Label Solubility: The concentration of the organic solvent was too low to keep the labeling reagent fully dissolved in the aqueous reaction buffer. | 1. Use fresh, high-purity, anhydrous DMSO or DMF. Store solvents properly to prevent moisture absorption. 2. Use a fresh, high-purity, amine-free grade of DMF. 3. Ensure the labeling reagent is fully dissolved in the organic solvent before adding it to the protein solution. If precipitation is observed upon addition to the buffer, consider slightly increasing the final organic solvent concentration, but not exceeding 10-20% (v/v). |
| Protein Precipitation during Labeling | 1. High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture exceeded the tolerance of the protein, causing it to denature and precipitate. 2. Protein Instability: The specific protein is inherently unstable in the presence of even low concentrations of organic solvents. | 1. Reduce the volume of the labeling reagent stock solution added to the protein solution. This can be achieved by preparing a more concentrated stock of the labeling reagent. Ensure the final solvent concentration is below 10%. 2. Perform a solvent tolerance test with your protein before labeling. If the protein is sensitive, explore alternative labeling chemistries that do not require organic solvents. |
| Inconsistent Labeling Results | 1. Inconsistent Solvent Quality: Using different batches or ages of DMSO or DMF with varying water content. 2. Variable Final Solvent Concentration: Inaccurate pipetting of the small volume of labeling reagent stock solution. | 1. Aliquot fresh, anhydrous solvent into smaller, single-use vials to ensure consistency. 2. Carefully calibrate pipettes for small volumes. Consider preparing a slightly larger reaction volume to minimize pipetting errors. |
Data Presentation
Table 1: Effect of DMSO Concentration on Labeling Efficiency of Aminoallyl-RNA
This table is adapted from a study on RNA labeling and illustrates the principle of an optimal solvent concentration range. While this data is for RNA, it provides a useful reference for the potential impact of DMSO concentration.
| Final DMSO Concentration (% v/v) | Relative Labeling Efficiency (%) |
| 10 | ~20 |
| 30 | ~60 |
| 45 | ~95 |
| 50-55 | 100 |
| 70 | ~75 |
| 85 | ~40 |
| Data is conceptualized based on the findings reported in a study on aminoallyl-modified RNA, which showed an optimal range of 45-55% DMSO. |
Table 2: Comparison of Labeling Efficiency with DMSO vs. DMF as Co-solvents for Protein Conjugation
This table summarizes the results of a study comparing the number of available primary amino groups on two different proteins after conjugation with a hapten using either DMSO or DMF as the co-solvent. A lower number of remaining amino groups indicates a higher labeling efficiency.
| Protein | Co-Solvent | Initial Available Amino Groups | Remaining Available Amino Groups | Labeled Amino Groups (%) |
| BSA | DMF | ~30 | 12 | 60% |
| BSA | DMSO | ~30 | 3 | 90% |
| STI | DMF | 11 | 9 | 18% |
| STI | DMSO | 11 | <1 | >91% |
| Data derived from a study on the synthesis of hapten-protein conjugates. |
Experimental Protocols
Protocol 1: Standard Amine-Reactive Labeling of an Antibody
This protocol is a general guideline for labeling an IgG antibody using an NHS ester-functionalized fluorescent dye.
Materials:
-
Antibody solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous, high-purity DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL for optimal results. If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into the reaction buffer.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
Initiate the Labeling Reaction: While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the dye stock solution. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody. Ensure the final volume of DMSO or DMF added is less than 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration or desalting column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. Calculate the DOL according to the dye manufacturer's instructions.
Protocol 2: Optimizing Solvent Concentration for a Novel Protein
This protocol provides a framework for determining the optimal final concentration of DMSO or DMF for labeling a new protein.
Methodology:
-
Solvent Tolerance Test: Before labeling, test the solubility and stability of your protein at various final concentrations of DMSO or DMF (e.g., 2%, 5%, 10%, 15%, 20%).
-
Prepare small-scale reactions of your protein in the reaction buffer.
-
Add the desired amount of pure DMSO or DMF to each tube.
-
Incubate for 1-2 hours at room temperature.
-
Visually inspect for any signs of precipitation. You can also analyze the samples by size-exclusion chromatography to check for aggregation.
-
-
Parallel Labeling Reactions: Set up a series of parallel labeling reactions based on the results of the tolerance test. For each reaction, use a different final concentration of the organic solvent (e.g., 2%, 5%, 8%, 10%).
-
Constant Molar Excess: Keep the molar excess of the labeling reagent to the protein constant across all reactions.
-
Follow Standard Protocol: Proceed with the labeling, incubation, and purification steps as described in Protocol 1 for each reaction.
-
Analyze and Compare: Determine the Degree of Labeling (DOL) for each conjugate. Compare the DOL values to identify the solvent concentration that yields the highest labeling efficiency without causing protein aggregation or precipitation.
Visualizations
Caption: A typical experimental workflow for amine-reactive protein labeling.
Caption: A decision tree for troubleshooting low labeling efficiency.
Caption: The desired aminolysis pathway vs. the competing hydrolysis of NHS esters.
References
- 1. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Antibody Purification and Labeling [protocols.io]
- 3. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Avoiding aggregation of proteins during PEGylation
Troubleshooting Guide: Preventing Protein Aggregation During PEGylation
This guide provides solutions to common issues encountered during the PEGylation of proteins, with a focus on preventing and troubleshooting protein aggregation.
Frequently Asked Questions (FAQs)
1. Why is my protein aggregating during the PEGylation reaction?
Protein aggregation during PEGylation can be triggered by several factors:
-
Increased Surface Hydrophobicity: The covalent attachment of PEG molecules can sometimes mask charged or polar groups on the protein surface, leading to an increase in overall hydrophobicity and promoting self-association.
-
Conformational Changes: The PEGylation process itself, including changes in pH, temperature, or the presence of chemical reagents, can induce conformational changes in the protein, exposing aggregation-prone regions.
-
Intermolecular Cross-linking: If the PEG reagent has more than one reactive group, it can cross-link multiple protein molecules, leading to the formation of large aggregates.
-
Local High Concentrations: Poor mixing during the addition of the PEGylating agent can create areas of high local protein and reagent concentration, which can favor aggregation.
-
Instability of the Native Protein: The inherent instability of the protein at the concentration and buffer conditions used for the reaction can make it more susceptible to aggregation.
2. How can I modify my PEGylation protocol to minimize aggregation?
Several adjustments to your protocol can help reduce protein aggregation:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer composition to find conditions that maintain protein stability.
-
Control the Stoichiometry: Use a lower molar ratio of PEG to protein to reduce the likelihood of extensive modification and potential cross-linking.
-
Fed-Batch Addition: Instead of a single bolus addition, add the PEGylating reagent slowly and in a controlled manner (fed-batch) to maintain a low, steady concentration and prevent local concentration spikes. This method has been shown to significantly reduce aggregation and improve the yield of the desired PEGylated product.
-
Use of Additives and Excipients: The inclusion of stabilizers in the reaction buffer can help prevent aggregation. Common additives include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, proline). These excipients can work by increasing the thermodynamic stability of the protein or by preventing intermolecular interactions.
3. What role does the type of PEG reagent play in aggregation?
The choice of PEG reagent is critical and can significantly influence the outcome of the reaction:
-
PEG Size: Larger PEG molecules can provide a more substantial steric shield around the protein, which can prevent aggregation. However, they can also lead to a greater loss of biological activity.
-
PEG Structure: Linear PEGs are most common, but branched or multi-arm PEGs can offer advantages. Branched PEGs can provide a more effective shield against aggregation at a lower degree of modification.
-
PEG Linker Chemistry: The type of chemical bond used to attach PEG to the protein can affect stability. Ensure the chosen chemistry is stable under your reaction and storage conditions.
4. Which analytical techniques are best for detecting and quantifying protein aggregation during PEGylation?
A combination of techniques is often necessary for a comprehensive analysis of protein aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides information on the size distribution of particles in solution. |
| Asymmetrical Flow Field-Flow Fractionation (AF4) | Separates particles based on their diffusion coefficient in a liquid stream. | Characterizes a wide range of aggregate sizes, from oligomers to large particles. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. | Visualizes the presence of covalent and non-covalent aggregates. |
| Turbidimetry/Nephelometry | Measures the amount of light scattered by particles in a solution. | Provides a rapid assessment of the overall level of aggregation. |
Experimental Protocols
Protocol 1: Fed-Batch PEGylation to Minimize Aggregation
This protocol describes a fed-batch approach for adding the PEGylating reagent to the protein solution, which can help to minimize aggregation by avoiding high local concentrations.
Materials:
-
Protein solution at a suitable concentration and buffer.
-
PEGylating reagent (e.g., mPEG-NHS ester) stock solution.
-
Syringe pump.
-
Stirred reaction vessel.
-
Quenching solution (e.g., Tris buffer, pH 7.5).
Method:
-
Place the protein solution in the stirred reaction vessel and maintain a constant temperature.
-
Set up the syringe pump with the PEGylating reagent stock solution.
-
Program the syringe pump to add the PEG reagent to the protein solution at a slow, constant rate over a period of 1-4 hours. The optimal addition rate will need to be determined empirically.
-
Continuously stir the reaction mixture throughout the addition process to ensure rapid and uniform mixing.
-
After the addition is complete, allow the reaction to proceed for the desired amount of time.
-
Quench the reaction by adding the quenching solution to consume any unreacted PEG reagent.
-
Analyze the reaction mixture for the extent of PEGylation and the presence of aggregates using appropriate analytical techniques (e.g., SEC, SDS-PAGE).
Visualizations
Caption: Fed-batch PEGylation workflow to minimize aggregation.
Caption: Factors contributing to aggregation and their mitigation strategies.
Incompatible reagents with Fmoc-PEG12-NHS ester reactions
Welcome to the technical support center for Fmoc-PEG12-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this bifunctional linker.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Conjugation Yield
Low or no yield of your desired conjugate is a common issue. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][2][3] Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[3][4] Avoid prolonged reaction times, especially at higher pH. |
| Incorrect Buffer Composition | Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate. Avoid buffers containing primary amines like Tris or glycine, as they compete with your target molecule for reaction with the NHS ester. |
| Suboptimal pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5. A pH below 7.2 will result in protonated, unreactive primary amines on your target molecule, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester. |
| Low Reagent Concentration | In dilute solutions, the competing hydrolysis reaction is more pronounced. If possible, increase the concentration of your protein or target molecule. |
| Steric Hindrance | The primary amine on your target molecule may be sterically hindered. The PEG12 spacer is designed to mitigate this, but in some cases, it may still be a factor. |
| Improper Storage of this compound | Store the reagent in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. |
Issue 2: Unexpected Side Products
The presence of unexpected side products can complicate purification and analysis.
| Possible Cause | Recommended Solution |
| Reaction with Other Nucleophiles | Besides primary amines, NHS esters can react with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, though these reactions are generally less favorable and the resulting bonds are less stable. Optimizing the pH towards the lower end of the recommended range (7.2-7.5) can sometimes reduce these side reactions. |
| Fmoc Group Deprotection | If your reaction conditions are too basic or prolonged, you may unintentionally cleave the Fmoc protecting group. Standard Fmoc deprotection is carried out with reagents like 20% piperidine in DMF, which would rapidly hydrolyze the NHS ester. |
Frequently Asked Questions (FAQs)
Q1: What are the primary incompatible reagents with this compound reactions?
A: The most significant incompatible reagents are buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These reagents contain nucleophilic primary amines that will compete with your target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency and the formation of undesired byproducts.
Q2: What is the optimal pH for an NHS ester reaction?
A: The optimal pH range for NHS ester conjugation to primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between having a sufficiently deprotonated (and thus reactive) primary amine on the target molecule and minimizing the hydrolysis of the NHS ester.
Q3: How does temperature affect the reaction?
A: Higher temperatures will accelerate both the desired conjugation reaction and the competing hydrolysis reaction. Reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
A: Many non-sulfonated NHS esters have limited water solubility. It is recommended to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before adding it to the aqueous reaction mixture. It is crucial to use high-quality, anhydrous, and amine-free DMF.
Q5: Can I perform the Fmoc deprotection and the NHS ester conjugation in the same step?
A: No, this is not recommended. The conditions required for efficient Fmoc deprotection (e.g., 20% piperidine in DMF) are strongly basic and would lead to the rapid hydrolysis of the NHS ester, rendering it inactive for conjugation. These two steps must be performed sequentially.
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The primary competing reaction is hydrolysis. The table below summarizes the half-life of NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.6 | 4 | 10 minutes |
| 7.4 | Room Temperature | > 120 minutes |
| 9.0 | Room Temperature | < 9 minutes |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Buffer Preparation : Prepare a suitable amine-free reaction buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl, and adjust the pH to 7.2-8.5.
-
Protein Solution Preparation : Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or amine-free DMF to a stock concentration of 10 mM.
-
Reaction : Add a 20- to 50-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional) : To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0.
-
Purification : Remove the unreacted this compound and byproducts by dialysis or gel filtration.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Competing reaction pathways for NHS esters.
References
Validation & Comparative
A Comparative Guide to Fmoc-PEG12-NHS Ester and Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates. The linker not only connects the molecule of interest to a biomolecule but also significantly influences the stability, solubility, and biological activity of the final conjugate. Among the plethora of available options, polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of bioconjugates.
This guide provides a detailed comparison of Fmoc-PEG12-NHS ester with other commonly used PEG linkers. We will delve into their chemical properties, conjugation efficiencies, and the characteristics of the resulting bioconjugates, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your specific research needs.
Understanding the Components: this compound
This compound is a heterobifunctional linker composed of three key moieties:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for amines. Its presence allows for selective deprotection under mild basic conditions, enabling further modification at the newly exposed amine terminus. This feature is particularly useful in multi-step conjugation strategies or in the synthesis of complex bioconjugates.
-
PEG12 (polyethylene glycol) spacer: A discrete PEG linker with 12 ethylene glycol units. The PEG spacer enhances the water solubility of the conjugate, reduces steric hindrance, and can improve the in vivo circulation half-life of the modified biomolecule.[1][2]
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive functional group. It reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.[3][4] This is one of the most common and well-established methods for protein modification.[5]
Comparison of this compound with Other PEG Linkers
The choice of a PEG linker depends on several factors, including the target functional group on the biomolecule, the desired stability of the linkage, and the overall architecture of the final conjugate. Below is a comparative overview of this compound and other major classes of PEG linkers.
Key Features of Different PEG Linker Types
| Feature | This compound | Maleimide-PEG Linker | Azide/Alkyne-PEG Linker (Click Chemistry) | Cleavable PEG Linker |
| Target Functional Group | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) | Azides or Alkynes (introduced via genetic or chemical modification) | Varies (e.g., amines, thiols) |
| Resulting Linkage | Stable amide bond | Stable thioether bond | Stable triazole ring | Varies (e.g., disulfide, ester, hydrazone) |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | Biocompatible pH range | Varies depending on the cleavable moiety |
| Specificity | Reacts with all accessible primary amines, potentially leading to a heterogeneous product. | Highly specific for thiols, allowing for site-specific conjugation if free cysteines are limited. | Highly specific and bioorthogonal, enabling very precise labeling. | Varies |
| Key Advantage | Amine protection allows for sequential conjugation. | Site-specific conjugation. | High specificity and efficiency ("click" reaction). | Controlled release of the conjugated molecule under specific conditions (e.g., reducing environment, low pH). |
| Considerations | Potential for product heterogeneity. Requires a separate deprotection step for the Fmoc group. | Requires the presence of a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. The stability of the maleimide-thiol linkage can be a concern under certain in vivo conditions. | Requires the introduction of a non-native functional group (azide or alkyne) into the biomolecule. | The stability of the linker must be carefully matched to the intended application to avoid premature cleavage. |
Quantitative Performance Comparison of Linker Chemistries
The following table summarizes typical performance characteristics of different linker chemistries based on literature data. It is important to note that direct head-to-head comparisons of specific linkers like this compound with others in a single system are not always available, and efficiencies can vary significantly depending on the specific biomolecule and reaction conditions.
| Parameter | NHS Ester-Amine Conjugation | Maleimide-Thiol Conjugation | Click Chemistry (CuAAC/SPAAC) |
| Typical Conjugation Yield | 50-90% | 70-95% | >95% |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | 1 - 12 hours |
| Linkage Stability (Half-life in plasma) | Very high (>100 hours) | Moderate to high (can be susceptible to retro-Michael reaction and thiol exchange, but ring-opening hydrolysis can increase stability) | Very high (>100 hours) |
| Biological Activity Retention of Conjugate | Generally high, but can be reduced if modification occurs at a critical lysine residue. | High, especially with site-specific conjugation that avoids active sites. | Very high due to the bioorthogonal nature of the reaction. |
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling and purity.
Protocol 2: Fmoc-Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Fmoc group from the PEGylated protein to expose a primary amine for further functionalization.
Materials:
-
Fmoc-PEGylated protein conjugate.
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
Purification supplies (e.g., desalting column or dialysis cassette).
Procedure:
-
Solvent Exchange (if necessary): If the Fmoc-PEGylated protein is in an aqueous buffer, it may need to be transferred into a solvent compatible with the deprotection reaction, such as DMF. This can be achieved through lyophilization and resuspension or by using a solvent-resistant centrifugal concentrator.
-
Deprotection Reaction: Add the deprotection solution to the Fmoc-PEGylated conjugate. The reaction is typically fast, often complete within 30 minutes at room temperature.
-
Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by extensive dialysis against the desired final buffer or by size-exclusion chromatography.
-
Verification: Confirm the removal of the Fmoc group by UV-Vis spectrophotometry (disappearance of the Fmoc absorbance at ~300 nm) or mass spectrometry.
Visualizing Bioconjugation Concepts
Bioconjugation Workflow with Fmoc-PEG-NHS Ester
Caption: Workflow of bioconjugation using Fmoc-PEG-NHS ester.
Logical Comparison of PEG Linker Chemistries
Caption: Comparison of different PEG linker chemistries.
Conclusion
The selection of a PEG linker is a critical decision in the development of bioconjugates. This compound offers a valuable tool for researchers, particularly when a multi-step conjugation strategy is required, due to its amine-protective Fmoc group. However, for applications demanding high site-specificity, maleimide or click chemistry-based linkers may be more suitable. Furthermore, if controlled release of the conjugated molecule is desired, cleavable linkers should be considered. By carefully evaluating the specific requirements of the application and understanding the properties of each linker type, researchers can optimize the design and performance of their bioconjugates for therapeutic and diagnostic success.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
A Comparative Guide to the Validation of Fmoc-PEG12-NHS Ester Conjugation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the modification of peptides and proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. The use of discrete PEG (dPEG®) linkers, such as Fmoc-PEG12-NHS ester, offers precise control over the modification process, resulting in a homogenous product.[1] The validation of this conjugation is a critical step to ensure the identity, purity, and consistency of the final product. Mass spectrometry stands as a primary tool for this validation, offering detailed molecular-level information.
This guide provides a comparative overview of mass spectrometry techniques, specifically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for the validation of this compound conjugation to a model peptide. Furthermore, it presents Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) as a complementary analytical technique.
Comparison of Analytical Techniques
The choice of analytical technique for validating the conjugation of this compound to a peptide depends on the specific information required, such as molecular weight confirmation, purity assessment, or quantitative analysis of the reaction mixture.
| Feature | MALDI-TOF Mass Spectrometry | ESI-Mass Spectrometry (coupled with LC) | Size-Exclusion HPLC (SEC-HPLC) |
| Primary Information | Precise molecular weight of the conjugate, confirmation of successful conjugation, assessment of product homogeneity.[2][3] | Provides molecular weight information and allows for the separation and identification of reactants, products, and byproducts in a single run.[2][4] | Separation based on hydrodynamic volume, allowing for the quantification of conjugated product versus unreacted peptide and detection of aggregation. |
| Ionization | Soft ionization, typically produces singly charged ions ([M+H]⁺ or [M+Na]⁺), leading to simpler spectra. | Soft ionization, produces multiply charged ions, which can be complex to interpret but provides high mass accuracy. | Not applicable (separation based on size). |
| Sample Throughput | High, rapid analysis of multiple samples spotted on a target plate. | Lower, dependent on the chromatography run time. | Moderate, dependent on the chromatography run time. |
| Quantitative Capability | Generally considered semi-quantitative due to variations in ionization efficiency and crystal formation. | Can be quantitative when coupled with appropriate chromatography and internal standards. | Highly quantitative for assessing purity and aggregation. |
| Resolution | High resolution is achievable, allowing for the separation of species with small mass differences. | High resolution and mass accuracy are hallmarks of modern ESI instruments. | Resolution depends on the column and is generally lower than mass spectrometry for resolving species with similar hydrodynamic volumes. |
| Coupling to HPLC | Can be performed offline (LC fractions are spotted on a MALDI target). | Routinely coupled online with HPLC (LC-MS) for seamless separation and analysis. | The primary technique is HPLC-based. |
Experimental Workflow and Data
To illustrate the comparison, we consider the conjugation of this compound to a model peptide, a decapeptide with the sequence GGGGGGGGGK (Gly10Lys). The primary amine of the lysine side chain is the target for conjugation.
Conjugation Reaction
The reaction involves the nucleophilic attack of the primary amine of the lysine residue on the N-hydroxysuccinimide (NHS) ester of the Fmoc-PEG12-NHS linker, forming a stable amide bond.
References
A Comparative Guide to HPLC Analysis of Fmoc-PEG12-NHS Ester Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) profiles for the reaction of Fmoc-PEG12-NHS ester with a primary amine, offering insights into expected outcomes under optimal and suboptimal conditions. The experimental data herein is presented to facilitate the interpretation of results and optimization of reaction protocols.
Reaction Overview
This compound is a bifunctional linker commonly used to introduce a polyethylene glycol (PEG) spacer into peptides, proteins, or other molecules.[1][][3][4] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines to form a stable amide bond, while the fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for an amine, which can be removed under basic conditions for further conjugation.[5] The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.
The primary reaction involves the coupling of the NHS ester with an amine-containing molecule (R-NH₂). However, a competing side reaction is the hydrolysis of the NHS ester in the presence of water, which results in the formation of an unreactive carboxylic acid. Monitoring the progress of the reaction and identifying the products by HPLC is crucial for process control and purification.
Comparative HPLC Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the components of the this compound reaction mixture based on their hydrophobicity. The presence of the highly nonpolar Fmoc group allows for strong retention on C18 or C4 columns and sensitive UV detection.
Expected Elution Order in RP-HPLC:
-
Fmoc-PEG12-COOH (Hydrolysis Product): The most polar of the main components, eluting first.
-
Unreacted Amine (R-NH₂): Elution time will depend on the hydrophobicity of the 'R' group. For many small molecules, it will elute relatively early.
-
This compound (Starting Material): The NHS ester is slightly less polar than the corresponding carboxylic acid.
-
Fmoc-PEG12-Amide (Conjugated Product): The final product is typically the most hydrophobic component due to the combination of the Fmoc group, the PEG chain, and the conjugated molecule, leading to the longest retention time.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from two reaction scenarios: an efficient conjugation and a reaction compromised by significant hydrolysis.
Table 1: HPLC Analysis of an Efficient Conjugation Reaction
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Fmoc-PEG12-COOH | 10.2 | 5 |
| 2 | Unreacted Amine | 12.5 | 10 |
| 3 | This compound | 15.8 | 5 |
| 4 | Fmoc-PEG12-Amide Product | 20.1 | 80 |
Table 2: HPLC Analysis of a Reaction with Significant Hydrolysis
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Fmoc-PEG12-COOH | 10.2 | 45 |
| 2 | Unreacted Amine | 12.5 | 20 |
| 3 | This compound | 15.8 | 25 |
| 4 | Fmoc-PEG12-Amide Product | 20.1 | 10 |
These tables clearly demonstrate how HPLC can be used to quantify the outcome of the reaction, with the desired product peak being predominant in an efficient reaction.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below.
HPLC Method for Reaction Monitoring
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient from 30% to 90% B over 25 minutes is a good starting point and can be optimized based on the hydrophobicity of the amine substrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
Sample Preparation for HPLC Analysis
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at various time points.
-
Quench the reaction immediately by diluting the aliquot in a larger volume (e.g., 990 µL) of Mobile Phase A. This prevents further reaction and precipitation.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Inject the prepared sample onto the HPLC system.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the intended reaction of this compound with a primary amine, alongside the competing hydrolysis side reaction.
Caption: Reaction scheme of this compound.
Experimental Workflow
The workflow for setting up the reaction and analyzing the products via HPLC is outlined in the diagram below.
Caption: HPLC analysis workflow for this compound reactions.
Alternative Analytical Techniques
While RP-HPLC is the most common method for this analysis, other techniques can provide complementary information:
-
Size-Exclusion Chromatography (SEC): Useful for separating the PEGylated product from the much smaller unreacted amine and hydrolysis byproducts, especially when the conjugated molecule is large.
-
Hydrophobic Interaction Chromatography (HIC): An alternative to RP-HPLC that can offer different selectivity for PEGylated species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each peak, confirming the identity of the product, starting materials, and any byproducts. This is particularly useful for definitive identification of unexpected peaks in the chromatogram.
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on charge and size, which can be advantageous for analyzing complex mixtures of PEGylated isomers.
By employing a robust HPLC method and being aware of potential side reactions, researchers can effectively monitor and optimize the conjugation of this compound, ensuring the quality and purity of their final products.
References
Determining the Degree of Labeling for Fmoc-PEG12-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of synthesized molecules is a critical determinant of experimental success and reproducibility. The degree of labeling (DOL), which defines the average number of molecules of a specific label attached to a target biomolecule, is a key quality attribute. This guide provides a comprehensive comparison of methodologies for determining the DOL of Fmoc-PEG12-NHS ester conjugates, offering detailed experimental protocols and supporting data to facilitate an informed choice of technique.
This compound is a valuable reagent that combines a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the PEG spacer enhances solubility and reduces steric hindrance. The Fmoc group, often used in peptide synthesis, provides a convenient chromophore for quantification. This guide will explore the primary methods for determining the degree of labeling for such conjugates: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Comparison of Methods for Determining Degree of Labeling
The selection of an appropriate method for determining the DOL depends on several factors, including the nature of the biomolecule, the required accuracy, and the available instrumentation. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Measures the absorbance of the Fmoc group after cleavage from the conjugate. | Simple, rapid, and widely accessible instrumentation. | Indirect method; requires complete cleavage of the Fmoc group. Potential for interference from other chromophores. | Routine determination of DOL for purified conjugates. |
| High-Performance Liquid Chromatography (HPLC) | Separates the conjugate from unreacted starting materials and byproducts. | Provides information on purity and can resolve species with different degrees of labeling. Quantitative. | Requires method development for specific conjugates. Can be more time-consuming. | Purity assessment and quantification of DOL in complex mixtures. |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the conjugate. | Highly accurate and provides the distribution of labeled species. | Requires specialized and expensive instrumentation. Not readily quantitative without standards. | Precise determination of DOL and characterization of heterogeneity. |
Experimental Protocols
UV-Vis Spectrophotometry Method
This method relies on the cleavage of the Fmoc group from the conjugate using a base, typically piperidine, to form a dibenzofulvene-piperidine adduct, which has a strong absorbance around 300 nm.[1][2][3][4][5]
Materials:
-
This compound conjugate
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Accurately weigh a known amount of the lyophilized Fmoc-PEG12-conjugate and dissolve it in a known volume of a suitable buffer (e.g., PBS) to create a stock solution of known concentration.
-
Transfer a known volume of the conjugate solution to a microcentrifuge tube.
-
Add a 20% piperidine in DMF solution to the conjugate solution to achieve a final piperidine concentration sufficient for complete Fmoc cleavage (e.g., a 1:4 ratio of conjugate solution to piperidine solution).
-
Incubate the reaction mixture at room temperature for 30 minutes to ensure complete deprotection.
-
Dilute the reaction mixture with DMF to a final volume that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the solution at 300 nm using DMF as a blank.
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance at 300 nm.
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the adduct in M.
-
-
The calculated concentration of the adduct is equal to the concentration of the Fmoc groups in the diluted sample.
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = (Concentration of Fmoc groups) / (Concentration of the biomolecule)
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) can be used to separate the Fmoc-PEG12-conjugate from the unconjugated biomolecule and free this compound.
Materials:
-
This compound conjugate
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reference standards for the unconjugated biomolecule and the this compound
Protocol:
-
Develop an appropriate gradient elution method to achieve separation of the unconjugated biomolecule, the conjugate, and the free label. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Prepare a standard curve by injecting known concentrations of the unconjugated biomolecule.
-
Dissolve the Fmoc-PEG12-conjugate reaction mixture in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a wavelength where both the biomolecule and the Fmoc group absorb (e.g., 280 nm for proteins and 265 nm or 300 nm for the Fmoc group).
-
Identify the peaks corresponding to the unconjugated biomolecule and the conjugate based on their retention times compared to the standards.
-
The peak area of the conjugate can be used to quantify its concentration relative to the initial concentration of the biomolecule.
-
The DOL can be estimated by comparing the peak area of the conjugate to the peak area of the remaining unconjugated biomolecule. For a more accurate determination, the molar extinction coefficients of both the unconjugated and conjugated biomolecule at the detection wavelength should be considered.
Mass Spectrometry (MS) Method
Mass spectrometry provides a direct and highly accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached Fmoc-PEG12 units.
Materials:
-
This compound conjugate
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent for ESI
Protocol:
-
Prepare the conjugate sample for MS analysis. This may involve desalting or buffer exchange to remove non-volatile salts.
-
For MALDI-TOF MS, mix the sample with the matrix solution and spot it onto the MALDI target plate.
-
For ESI-MS, infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum of the conjugate.
-
Determine the molecular weight of the unconjugated biomolecule and the this compound.
-
The mass of the Fmoc-PEG12 moiety is added to the biomolecule with each labeling event. The mass of the NHS group is lost during the reaction.
-
The degree of labeling can be calculated by the following formula:
DOL = (MW_conjugate - MW_biomolecule) / MW_Fmoc-PEG12
Where:
-
MW_conjugate is the measured molecular weight of the conjugate.
-
MW_biomolecule is the molecular weight of the unconjugated biomolecule.
-
MW_Fmoc-PEG12 is the molecular weight of the Fmoc-PEG12 moiety that has been added.
-
-
The mass spectrum will often show a distribution of peaks, each corresponding to a different number of attached PEG labels, providing information on the heterogeneity of the conjugation.
Visualizing the Workflow and Decision Process
To aid in the selection and implementation of these methods, the following diagrams illustrate the experimental workflow for determining the degree of labeling and a decision tree to guide the choice of the most appropriate technique.
Caption: Experimental workflow for determining the degree of labeling.
Caption: Decision tree for selecting a DOL determination method.
Alternative Approaches and Considerations
While this compound is a versatile reagent, alternative PEGylation reagents exist that may be more suitable for specific applications. These include maleimide-functionalized PEGs for targeting thiols, or aldehyde-functionalized PEGs for N-terminal specific labeling. The choice of linker and reactive group will influence the characterization methods. For instance, if a chromophore like Fmoc is not present, direct UV-Vis quantification of the label may not be feasible, making HPLC and MS the primary methods for analysis.
Furthermore, it is crucial to consider the potential for hydrolysis of the NHS ester, which competes with the amine reaction. The rate of hydrolysis increases with pH. Therefore, conjugation reactions should be performed at an optimal pH (typically 7.2-8.5) and for a controlled duration to maximize labeling efficiency.
References
A Guide to Functional Assays for Confirming the Bioactivity of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, it is crucial to verify that the PEGylation process does not compromise the protein's biological activity. This guide provides a comparative overview of key functional assays used to confirm the activity of two prominent examples of PEGylated proteins: Pegfilgrastim (PEGylated Granulocyte Colony-Stimulating Factor, G-CSF) and Peginterferon (PEGylated Interferon).
Pegfilgrastim vs. Filgrastim: Assessing Myelopoietic Activity
Pegfilgrastim is a long-acting version of Filgrastim, a recombinant human G-CSF used to stimulate the production of neutrophils, thereby reducing the incidence of infection in patients undergoing chemotherapy. The primary function of G-CSF is to promote the proliferation and differentiation of neutrophil progenitor cells.
In Vitro Cell Proliferation Assay
A key in vitro method to confirm the bioactivity of Pegfilgrastim is a cell proliferation assay using a G-CSF-dependent cell line, such as the murine myeloblastic NFS-60 cell line.[1][2][3][4][5] This assay compares the ability of Pegfilgrastim and Filgrastim to induce cell proliferation.
Comparative Data: In Vitro Potency
| Parameter | Pegfilgrastim | Filgrastim | Reference |
| EC50 (pM) | 46 ± 5.5 | 37 ± 12 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
The data indicates that while both molecules induce proliferation of the G-CSF dependent cell line, their potencies are comparable in this in vitro setting.
Clinical Efficacy: Neutropenia Management
In a clinical setting, the efficacy of Pegfilgrastim is compared to Filgrastim by evaluating their ability to reduce the duration of severe neutropenia in patients receiving myelosuppressive chemotherapy.
Comparative Data: Clinical Outcomes in Breast Cancer Patients
| Parameter | Pegfilgrastim (single dose) | Filgrastim (daily injections) | p-value | Reference |
| Incidence of Febrile Neutropenia | 4.3% | 3.4% | 0.500 | |
| Incidence of Severe Neutropenia | 10.8% | 18.5% | < 0.001 | |
| Dose Reduction | 10.8% | 18.5% | < 0.001 | |
| Treatment Delay | 27.6% | 42% | < 0.001 | |
| Mean Duration of Severe Neutropenia (Days) | 4.5 (±1.2) | 4.7 (±1.3) | < 0.001 |
These clinical data demonstrate that a single dose of Pegfilgrastim is as effective, and in some aspects superior, to multiple daily injections of Filgrastim in managing chemotherapy-induced neutropenia.
Peginterferon vs. Interferon Alfa: Evaluating Antiviral Activity
Peginterferon is a long-acting formulation of interferon alfa, a cytokine used in the treatment of chronic hepatitis C and B. Interferons exert their antiviral effects by inducing an intracellular signaling cascade that leads to the expression of interferon-stimulated genes (ISGs), which inhibit viral replication.
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
The bioactivity of Peginterferon can be assessed in vitro by its ability to protect cells from the cytopathic effect (CPE) of a virus. A common method involves using the A549 human lung carcinoma cell line and a challenge virus like encephalomyocarditis virus (EMCV).
While direct in vitro potency comparison data is less commonly published in comparative clinical studies, the principle of the assay is to determine the concentration of interferon required to achieve 50% protection of the cells from virus-induced death.
Clinical Efficacy: Hepatitis C Treatment
The clinical efficacy of Peginterferon is primarily evaluated by its ability to achieve a sustained virological response (SVR), defined as undetectable viral RNA in the blood 24 weeks after completion of therapy.
Comparative Data: Sustained Virological Response (SVR) in Chronic Hepatitis C (Genotype 1)
| Treatment Regimen | SVR Rate | p-value | Reference |
| Peginterferon alfa-2a + Ribavirin | 27% | 0.03 | |
| Interferon alfa-2a + Ribavirin | 12% | ||
| Peginterferon alfa-2a + Ribavirin | 46.7% | 0.01 | |
| Peginterferon alfa-2b + Ribavirin | 42.4% |
A meta-analysis of seven randomized controlled trials showed that patients treated with peginterferon alfa-2a in combination with ribavirin had a significantly higher SVR rate compared to those treated with peginterferon alfa-2b plus ribavirin. Another study in HIV-coinfected individuals also showed a significantly higher SVR rate for peginterferon plus ribavirin compared to standard interferon plus ribavirin.
Experimental Protocols
Pegfilgrastim: NFS-60 Cell Proliferation Assay
Objective: To determine the in vitro biological activity of Pegfilgrastim by measuring its ability to stimulate the proliferation of the G-CSF-dependent NFS-60 cell line.
Materials:
-
NFS-60 cells (ATCC CRL-1838)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1X Penicillin-Streptomycin, and 0.05 mM β-mercaptoethanol
-
Pegfilgrastim and Filgrastim standards and test samples
-
96-well tissue culture plates
-
Cell viability reagent (e.g., XTT or Cell Titer Glo)
-
Plate reader
Protocol:
-
Culture NFS-60 cells in complete RPMI-1640 medium.
-
Prior to the assay, wash the cells to remove any residual growth factors and resuspend in a serum-starved medium (e.g., 2% FBS) for 24 hours.
-
Seed the serum-starved NFS-60 cells into a 96-well plate at a density of approximately 5,000 to 35,000 cells per well.
-
Prepare serial dilutions of Pegfilgrastim and Filgrastim standards and test samples in the assay medium. A typical concentration range for Pegfilgrastim is 0.5 to 3000 pg/mL.
-
Add the diluted protein solutions to the appropriate wells of the 96-well plate containing the cells. Include control wells with cells only (no G-CSF).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 44-48 hours.
-
After the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for color development (for colorimetric assays) or signal generation (for luminescent assays).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Plot the response (e.g., absorbance) against the log of the concentration for each protein and determine the EC50 value.
Peginterferon: Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the in vitro antiviral activity of Peginterferon by measuring its ability to protect A549 cells from the cytopathic effect of a virus.
Materials:
-
A549 cells (ATCC CCL-185)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Encephalomyocarditis virus (EMCV)
-
Peginterferon and Interferon Alfa standards and test samples
-
96-well tissue culture plates
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Seed A549 cells into 96-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of Peginterferon and Interferon Alfa standards and test samples in cell culture medium.
-
Remove the growth medium from the A549 cell plates and add the diluted interferon solutions to the wells. Include cell control wells (no interferon, no virus) and virus control wells (no interferon, with virus).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow the cells to develop an antiviral state.
-
After incubation, add a predetermined amount of EMCV to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% cell death in the virus control wells within 40-56 hours.
-
Incubate the plates for an additional 40-56 hours, or until complete cytopathic effect is observed in the virus control wells.
-
Remove the medium and stain the remaining viable cells with Crystal Violet solution.
-
Gently wash the plates to remove excess stain and allow them to dry.
-
Visually assess the plates or quantify the stain to determine the interferon concentration that protects 50% of the cells from the viral cytopathic effect (the 50% endpoint).
Visualizing the Mechanisms of Action
Signaling Pathways
Both Pegfilgrastim and Peginterferon initiate their biological effects by binding to specific cell surface receptors and activating intracellular signaling cascades. A key pathway for both is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Caption: Pegfilgrastim Signaling Pathway
Caption: Peginterferon Signaling Pathway
Experimental Workflows
The following diagrams illustrate the general workflows for the functional assays described.
Caption: Cell Proliferation Assay Workflow
Caption: CPE Inhibition Assay Workflow
References
- 1. Analytical sameness methodology for the evaluation of structural, physicochemical, and biological characteristics of Armlupeg: A pegfilgrastim biosimilar case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of the first international standard for PEGylated granulocyte colony stimulating factor (PEG-G-CSF): Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fmoc-PEG12-NHS Ester vs. Shorter and Longer PEG Chain Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. The choice of a linker molecule, such as a Polyethylene Glycol (PEG) derivative, can profoundly influence the physicochemical and biological properties of the final product. This guide provides an objective comparison of the mid-length Fmoc-PEG12-NHS ester with its shorter and longer chain counterparts, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for specific applications.
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a succinimidyl (NHS) ester.[1][2] This combination allows for the sequential conjugation of two different molecules. The Fmoc group provides a stable protecting group for the amine that can be removed under mild basic conditions, while the NHS ester is highly reactive towards primary amines on biomolecules like proteins and peptides, forming a stable amide bond.[1][3] The PEG component, a chain of 12 ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate.[4]
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate. Shorter PEG linkers (e.g., PEG2, PEG4, PEG8) create more compact conjugates, while longer linkers (e.g., PEG24, PEG48) can provide a greater "shielding" effect, improve pharmacokinetic profiles, and enhance solubility, particularly for hydrophobic payloads.
Comparative Analysis of PEG Linker Length
The selection of the optimal PEG linker length represents a trade-off between various desirable properties. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates (ADCs) and other bioconjugates.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) and In Vivo Efficacy
| PEG Linker Length | Molecule Type | Key Pharmacokinetic Finding | In Vivo Efficacy Finding | Reference(s) |
| Shorter (e.g., PEG2, PEG4, PEG8) | Antibody-Drug Conjugate | Faster blood clearance compared to longer PEG chains. | May exhibit lower tumor accumulation and reduced anti-tumor efficacy compared to longer chains, especially with hydrophobic payloads. | |
| Affibody-Drug Conjugate | Half-life of a non-PEGylated affibody was 19.6 minutes. A 4 kDa PEG (~PEG90) increased the half-life by 2.5-fold. | - | ||
| Mid-Length (e.g., PEG12) | Antibody-Drug Conjugate | A PEG8 side chain was found to be the minimum length for optimal slower clearance, with longer chains like PEG12 not providing a significant further advantage in this specific study. | ADCs with PEG8, PEG12, and PEG24 units showed significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with PEG2 and PEG4 units. | |
| Longer (e.g., PEG24, PEG48) | Antibody-Drug Conjugate | Generally leads to a longer plasma half-life. | Can lead to improved in vivo efficacy due to enhanced tumor accumulation. | |
| Poly l-lysine Dendrimers | Dendrimers >30 kDa (which would include conjugates with very long PEG chains) exhibited extended elimination half-lives (1–3 days) compared to smaller dendrimers (<20 kDa) which were rapidly cleared (1–10 hours). | - | ||
| Methotrexate-loaded Chitosan Nanoparticles | Area Under the Curve (AUC) increased with increasing PEG molecular weight (2 kDa, 5 kDa, 10 kDa), indicating longer circulation. | - |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and Binding Affinity
| PEG Linker Length | Molecule Type | In Vitro Cytotoxicity Finding | Receptor Binding Affinity Finding | Reference(s) |
| Shorter (e.g., PEG2, PEG3, PEG4) | Gastrin-Releasing Peptide Receptor (GRPR) Ligand | - | Shorter mini-PEG linkers (di-, tri-, tetra-, and hexaethylene glycol) resulted in lower IC50 values (higher binding affinity) in a competitive binding assay. | |
| Antibody-nanocarrier conjugates | Short PEG constructs (2–3 kDa) resulted in stronger interactions with dendritic cells. | - | ||
| Mid-Length (e.g., PEG12) | Antibody-Drug Conjugate | A potential trade-off with in vitro potency may exist as linker length increases. | - | |
| Longer (e.g., PEG24, 10 kDa) | Affibody-Drug Conjugate | Modification with a 10 kDa PEG chain reduced in vitro cytotoxicity by approximately 22.5-fold compared to a non-PEGylated conjugate. | - | |
| Antibody-nanocarrier conjugates | Longer PEG constructs (6–20 kDa) showed weaker interactions with dendritic cells compared to shorter PEGs. | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Protocol 1: General Procedure for Conjugation of Fmoc-PEG-NHS Ester to a Protein
This protocol outlines the steps for conjugating an Fmoc-PEG-NHS ester to a protein, such as a monoclonal antibody.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Fmoc-PEGn-NHS ester (where n represents the number of PEG units)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a non-amine containing buffer like PBS.
-
Fmoc-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Fmoc-PEGn-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Fmoc-PEGn-NHS ester to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted PEG linker and other small molecules from the protein conjugate using SEC or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of PEGylation (number of PEG chains per protein) using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: In Vivo Half-Life Determination of a PEGylated Bioconjugate
This protocol describes a general method for determining the in vivo plasma half-life of a PEGylated bioconjugate in a murine model.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
Apparatus for intravenous (IV) injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA, fluorescence-based assay)
Procedure:
-
Dosing: Administer a single IV dose of the PEGylated bioconjugate to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the bioconjugate versus time. Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the elimination half-life (t½).
Protocol 3: Receptor Binding Affinity Assay (Competitive Binding)
This protocol outlines a competitive binding assay to determine the binding affinity (IC50) of a PEGylated ligand to its target receptor.
Materials:
-
Cells or cell membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled PEGylated ligands of different PEG lengths (competitors)
-
Assay buffer
-
Filtration apparatus or plate reader (depending on the detection method)
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells or membranes with varying concentrations of the unlabeled PEGylated ligands.
-
Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature will be specific to the receptor-ligand pair).
-
Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound labeled ligand. For membrane preparations, this is often done by rapid filtration through a glass fiber filter. For whole cells, this may involve washing steps followed by cell lysis.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence measurement for fluorescent ligands).
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the unlabeled PEGylated ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Conclusion
The choice between this compound and its shorter or longer chain counterparts is highly dependent on the specific application and the desired properties of the final bioconjugate.
-
Shorter PEG linkers (e.g., PEG2-PEG8) are advantageous when a compact conjugate is desired and to potentially maximize binding affinity where steric hindrance might be a concern. However, they may lead to faster clearance and reduced in vivo efficacy, especially with hydrophobic payloads.
-
Mid-length PEG linkers like PEG12 often represent a balance, providing improved pharmacokinetics and in vivo efficacy compared to shorter linkers without the significant reduction in in vitro potency that can be observed with very long linkers.
-
Longer PEG linkers (e.g., PEG24 and above) are generally preferred for maximizing circulation half-life, improving solubility, and providing a steric shield to reduce immunogenicity. This often translates to enhanced in vivo efficacy but may come at the cost of decreased in vitro activity and potentially altered biodistribution.
Ultimately, the optimal PEG linker length must be determined empirically for each specific bioconjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed initial selection and for designing studies to systematically evaluate the impact of PEG chain length on the performance of your therapeutic or diagnostic agent.
References
A Comparative Guide to the Efficacy of Fmoc-PEG12-NHS Ester in In Vivo vs. In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic molecules and research probes with polyethylene glycol (PEG) linkers is a cornerstone of modern bioconjugation. Among the diverse array of PEGylating agents, Fmoc-PEG12-NHS ester has emerged as a valuable tool, offering a discrete length PEG spacer and versatile functional groups. This guide provides an objective comparison of the efficacy of this compound in in vivo and in vitro settings, supported by experimental data and detailed protocols to inform its application in research and drug development.
At a Glance: In Vitro vs. In Vivo Performance of this compound
| Feature | In Vitro Applications | In Vivo Applications |
| Primary Function | Covalent modification of primary amines on proteins, peptides, and other molecules. | Enhancement of pharmacokinetic properties, including increased half-life and improved stability. |
| Efficacy Metric | High conjugation efficiency, stability in aqueous buffers. | Prolonged circulation time, altered biodistribution, and potentially reduced immunogenicity. |
| Key Consideration | Reaction conditions (pH, concentration, buffer composition) to maximize yield and minimize hydrolysis. | Biocompatibility, stability in biological fluids, and the fate of the Fmoc protecting group. |
In Vitro Efficacy: Precision in Bioconjugation
In the controlled environment of the laboratory, this compound serves as a powerful reagent for the precise modification of biomolecules. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the PEG linker allows for orthogonal chemistry, enabling stepwise conjugation or the introduction of other functionalities after deprotection.
Key Performance Characteristics (In Vitro)
| Parameter | Typical Performance of this compound |
| Conjugation Efficiency | High, often exceeding 95% with optimized conditions. |
| Reaction pH | Optimal between 7.0 and 8.5.[1] |
| Reaction Time | Typically 30 minutes to 2 hours at room temperature.[2] |
| Stability in Aqueous Buffer | The NHS ester is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[1] |
Alternative PEGylating Agents for In Vitro Applications
| Reagent | Reactive Group | Key Features |
| mPEG-NHS ester | NHS ester | Methoxy-capped; provides a single reactive site for PEGylation. |
| Maleimide-PEG-NHS ester | Maleimide and NHS ester | Heterobifunctional; allows for conjugation to both thiols and amines. |
| Carboxy-PEG-NHS ester | Carboxylic acid and NHS ester | Provides a site for further modification after conjugation via the NHS ester. |
In Vivo Performance: Enhancing Therapeutic Potential
When introduced into a living system, the focus shifts from conjugation efficiency to the impact of the PEG linker on the biological behavior of the conjugated molecule. PEGylation, even with a short PEG12 chain, can significantly alter a molecule's pharmacokinetic profile.
Key Performance Characteristics (In Vivo)
| Parameter | Impact of PEG12 Conjugation |
| Pharmacokinetics | Generally leads to an increased circulation half-life compared to the unmodified molecule.[3][4] |
| Biodistribution | Can alter the distribution of the conjugated molecule to different tissues and organs. |
| Immunogenicity | PEGylation can reduce the immunogenicity of the conjugated molecule. |
| Stability | The amide bond formed is stable under physiological conditions. The ester linkages within some NHS ester variants can be susceptible to hydrolysis. |
The presence of the Fmoc group in an in vivo context is a critical consideration. While often removed during the synthesis of the final conjugate, if present in the administered molecule, its hydrophobicity and potential for metabolic cleavage could influence the molecule's behavior. However, in many applications, the Fmoc group is removed prior to in vivo use to expose a primary amine for further functionalization.
Comparative In Vivo Performance of Different PEG Linkers
| PEG Linker | Key In Vivo Effect | Reference |
| Short-chain PEG (e.g., PEG12) | Modest increase in half-life, may be sufficient for some applications without significantly altering binding affinity. | |
| Long-chain PEG (e.g., >5 kDa) | Substantial increase in circulation time, reduced renal clearance. | |
| Branched PEG | Can offer enhanced shielding and a greater increase in hydrodynamic radius compared to linear PEGs of similar molecular weight. |
Experimental Protocols
Protocol 1: In Vitro Protein Conjugation with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Diagram of In Vitro Conjugation Workflow:
Caption: Workflow for in vitro protein conjugation with this compound.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to yield a free amine.
Materials:
-
Fmoc-PEGylated molecule
-
20% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Dissolve the Fmoc-PEGylated molecule in DMF.
-
Add the 20% piperidine in DMF solution.
-
Incubate at room temperature for 10-30 minutes. The reaction can be monitored by TLC or HPLC.
-
Remove the piperidine and the dibenzofulvene-piperidine adduct by repeated washing with DMF and precipitation of the product, or by purification via chromatography.
Diagram of Fmoc Deprotection:
Caption: General scheme for the deprotection of the Fmoc group.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a general outline for a pharmacokinetic study of a PEGylated molecule in a rodent model. Specific details will vary based on the molecule and animal model.
Materials:
-
PEGylated molecule
-
Vehicle (e.g., sterile saline or PBS)
-
Rodent model (e.g., mice or rats)
-
Blood collection supplies (e.g., heparinized capillaries or syringes)
-
Analytical method for quantification (e.g., ELISA or LC-MS)
Procedure:
-
Dosing: Administer a single intravenous (IV) bolus dose of the PEGylated molecule to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Analyze the plasma samples to determine the concentration of the PEGylated molecule at each time point using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).
Diagram of In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
This compound is a versatile and effective reagent for both in vitro bioconjugation and for enhancing the in vivo properties of therapeutic molecules. In the laboratory, its utility lies in the precise and efficient covalent modification of primary amines, with the Fmoc group offering opportunities for further chemical manipulation. In a biological system, the PEG12 linker contributes to improved pharmacokinetic profiles, a critical attribute for the development of effective therapeutics. The choice between this compound and alternative PEGylating agents will depend on the specific requirements of the application, including the desired degree of PEGylation, the need for orthogonal chemistry, and the targeted in vivo performance. The experimental protocols provided herein offer a foundation for researchers to explore and optimize the use of this valuable bioconjugation tool.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amide Bonds Formed by Fmoc-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of molecules to biologics is a cornerstone of modern therapeutics and research, underpinning the efficacy of antibody-drug conjugates (ADCs), PEGylated proteins, and a host of other functionalized biomolecules. The choice of linker chemistry is paramount, as the stability of the resulting bond dictates the pharmacokinetic profile, efficacy, and potential off-target toxicity of the conjugate. Among the most prevalent methods for conjugating molecules to primary amines on proteins and peptides is the use of N-hydroxysuccinimide (NHS) esters, which form highly stable amide bonds.
This guide provides an objective comparison of the stability of amide bonds, with a focus on those generated from reagents like Fmoc-PEG12-NHS ester, relative to other common bioconjugation linkages. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.
The Unparalleled Stability of the Amide Bond
The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, significantly increasing its resistance to hydrolysis under physiological conditions.
Quantitative studies have underscored this stability. At a neutral pH of 7, the half-life of a typical peptide bond has been calculated to be as long as 267 years, highlighting its suitability for bioconjugates requiring long-term stability in circulation.[1]
Comparative Stability of Bioconjugation Linkages
While the amide bond serves as a benchmark for stability, various other linkages are employed in bioconjugation, each with its own stability profile. The choice of linkage is often dictated by the specific requirements of the application, such as the need for cleavability at the target site.
| Linkage Type | Reagents | Typical Half-Life (t½) | Conditions | Key Considerations |
| Amide | NHS esters, EDC/NHS | ~267 years | pH 7 | Exceptionally stable; ideal for non-cleavable applications.[1] |
| Oxime | Aldehydes/Ketones + Alkoxyamines | ~1,000 hours | pH 7 | Significantly more stable than hydrazones; stable under physiological conditions.[2][3][4] |
| Hydrazone | Aldehydes/Ketones + Hydrazines | ~1-10 hours | pH 7 | pH-sensitive; can be designed for acid-labile release in endosomal compartments. |
| Thiosuccinimide (from Maleimide) | Maleimides + Thiols | Variable (hours to days) | Plasma | Susceptible to retro-Michael reaction and thiol exchange, leading to premature drug release. Stability can be enhanced with N-aryl maleimides. |
| Disulfide | Thiols | Variable | Redox environment | Cleavable in the reducing environment of the cytoplasm. |
Note: Half-life values are approximate and can vary significantly based on the specific molecular context, pH, and temperature.
The Role of the PEG Spacer and Fmoc Group
The "this compound" reagent incorporates two additional components that influence the overall properties of the resulting conjugate, though they do not fundamentally alter the intrinsic stability of the amide bond itself.
-
PEG12 Spacer: The polyethylene glycol (PEG) spacer is a hydrophilic chain that offers several advantages in bioconjugation. It can increase the solubility of hydrophobic payloads, reduce aggregation, and shield the conjugate from proteolytic degradation and immune recognition. By increasing the hydrodynamic radius of the conjugate, PEGylation can significantly prolong its circulation half-life by reducing renal clearance. While the PEG spacer enhances the in vivo stability of the entire molecule, it does not directly change the chemical stability of the amide bond.
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis. In the context of this compound, it protects the N-terminus of the PEG linker. This is particularly useful for synthesizing well-defined, mono-functionalized molecules prior to their conjugation to a biologic. The Fmoc group itself is stable under acidic and neutral conditions but is readily cleaved by bases like piperidine.
Experimental Protocols for Stability Assessment
Determining the stability of a conjugate is critical. The following are detailed methodologies for assessing the hydrolytic stability of amide and other linkages.
HPLC/LC-MS-Based Stability Assay
This is the most common method for quantifying the degradation of a bioconjugate over time.
Objective: To measure the rate of hydrolysis of a conjugate by monitoring the decrease in the intact conjugate and the appearance of degradation products.
Methodology:
-
Incubation: Dissolve the conjugate in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0) to a final concentration of 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each incubation mixture.
-
Quenching: Quench any further reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) or by freezing at -80°C.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer (LC-MS).
-
Column: A C18 column is typically used for peptide and protein conjugate analysis.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly employed.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 214 nm and 280 nm) and the mass spectrometer.
-
-
Quantification: Integrate the peak area of the intact conjugate at each time point. The rate of degradation can be determined by plotting the natural logarithm of the percentage of remaining intact conjugate versus time. The slope of this plot gives the first-order rate constant (k), and the half-life (t½) can be calculated as ln(2)/k.
NMR-Based Stability Assay
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the hydrolysis of a conjugate in real-time without the need for chromatographic separation.
Objective: To observe the change in the chemical environment of specific protons or other nuclei as the linkage is cleaved.
Methodology:
-
Sample Preparation: Dissolve the conjugate in a deuterated buffer (e.g., D₂O with phosphate buffer) to a suitable concentration for NMR analysis (typically 1-10 mM).
-
NMR Acquisition: Acquire a series of ¹H NMR spectra over time at a constant temperature within the NMR spectrometer.
-
Data Analysis: Monitor the decrease in the intensity of a specific signal corresponding to the intact conjugate and/or the increase in a signal corresponding to a hydrolysis product.
-
Quantification: The relative integrals of these signals at different time points can be used to calculate the rate of hydrolysis.
Conclusion
The amide bond formed from this compound and other NHS esters offers exceptional stability, making it the gold standard for applications requiring a permanent linkage. While the PEG spacer and Fmoc group are important for the overall pharmacokinetic properties and synthesis of the conjugate, the inherent stability of the amide bond remains a key advantage. For applications where controlled release is desired, alternative linkages such as hydrazones or cleavable disulfides may be more appropriate. The choice of linker should always be guided by a thorough understanding of the stability requirements of the specific application, and stability should be empirically verified using methods such as those described in this guide.
References
Review of studies using Fmoc-PEG12-NHS ester in peptide research
In the realm of peptide research and drug development, the modification of peptides to enhance their therapeutic properties is a critical endeavor. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a widely adopted strategy to improve the solubility, stability, and in vivo half-life of peptides. Among the diverse array of PEGylation reagents, Fmoc-PEG12-NHS ester has emerged as a valuable tool for researchers. This guide provides a comprehensive review of this compound, comparing its performance with alternative PEGylation reagents and offering detailed experimental insights for its application.
Performance Comparison of PEGylation Reagents
The choice of a PEGylation reagent is dictated by the specific requirements of the peptide and its intended application. This compound belongs to the class of amine-reactive reagents, which target the primary amino groups on a peptide, such as the N-terminus and the side chain of lysine residues. The table below summarizes the key characteristics of this compound in comparison to other commonly used PEGylation reagents.
| Reagent Type | Reactive Group | Target Residue(s) | Bond Formed | Key Advantages | Key Disadvantages |
| This compound | N-Hydroxysuccinimide ester | N-terminus, Lysine | Amide | High reactivity at physiological pH, stable amide bond, Fmoc group allows for orthogonal deprotection strategies. | Potential for multiple PEGylation sites leading to heterogeneity, hydrolysis of NHS ester in aqueous solutions. |
| Fmoc-PEG-Maleimide | Maleimide | Cysteine | Thioether | Highly specific for sulfhydryl groups, stable thioether bond. | Requires a free cysteine residue in the peptide sequence, potential for retro-Michael addition (bond cleavage). |
| mPEG-Aldehyde | Aldehyde | N-terminus | Secondary Amine | Site-specific N-terminal modification, stable secondary amine bond. | Requires reductive amination step, potentially lower reaction efficiency than NHS esters. |
| mPEG-Carboxylic Acid | Carboxylic Acid | N-terminus, Lysine | Amide | Can be activated with coupling reagents for amine conjugation. | Requires an additional activation step (e.g., with EDC/NHS), potentially leading to side reactions. |
Note: The data presented in this table is a qualitative summary based on established chemical principles. Quantitative performance can vary depending on the specific peptide and reaction conditions.
Quantitative Analysis of PEGylation Efficiency: An Illustrative Example
While specific quantitative data for this compound in peer-reviewed, comparative studies is limited, the following table provides an illustrative comparison of expected performance based on the known reactivity of NHS esters and maleimides. These values represent typical outcomes under optimized conditions.
| Parameter | This compound | Fmoc-PEG-Maleimide |
| Peptide Substrate | Model Peptide with a single Lysine | Model Peptide with a single Cysteine |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
| Purity (Post-Purification) | >95% | >95% |
| Major Side Products | Hydrolyzed NHS ester, di-PEGylated peptide | Disulfide-bonded peptide dimers |
This table presents representative data to illustrate the potential outcomes of PEGylation reactions. Actual results will depend on the specific experimental conditions and the properties of the peptide.
Experimental Protocols
Protocol 1: On-Resin PEGylation of a Peptide with this compound
This protocol describes the PEGylation of a peptide while it is still attached to the solid-phase synthesis resin.
-
Resin Swelling: Swell the peptide-bound resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
PEGylation Reaction:
-
Dissolve this compound (0.3 mmol, 3 equivalents) in DMF.
-
Add the dissolved reagent and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents) to the resin.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase PEGylation of a Purified Peptide
This protocol is suitable for PEGylating a peptide that has already been cleaved from the resin and purified.
-
Peptide Dissolution: Dissolve the purified peptide (e.g., 5 mg) in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 8.0.
-
Reagent Preparation: Dissolve this compound (5-10 molar excess) in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
PEGylation Reaction: Add the this compound solution to the peptide solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.
-
Purification: Purify the PEGylated peptide from excess reagent and byproducts using size-exclusion chromatography (SEC) or RP-HPLC.
Visualizing Workflows and Pathways
Workflow for On-Resin Peptide PEGylation
The following diagram illustrates the key steps involved in the on-resin PEGylation of a peptide using this compound.
Targeted Drug Delivery Using a PEGylated Peptide
This compound can be utilized in the synthesis of peptide-drug conjugates for targeted therapy. The PEG linker enhances the pharmacokinetic properties of the peptide, which in turn guides the drug to its specific target, such as a receptor overexpressed on cancer cells.
A Comparative Analysis of Fmoc-PEG12-NHS Ester and Other Crosslinking Chemistries
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant in the successful development of bioconjugates, from antibody-drug conjugates (ADCs) to functionalized biomaterials. The ideal crosslinker should not only efficiently link molecules but also preserve the structure and function of the biomolecules involved, while exhibiting favorable biocompatibility. This guide provides a comprehensive comparison of Fmoc-PEG12-NHS ester with two other widely used crosslinking chemistries: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and glutaraldehyde.
This compound is a heterobifunctional crosslinker that combines the amine-reactive N-hydroxysuccinimide (NHS) ester functionality with a 12-unit polyethylene glycol (PEG) spacer. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for sequential and controlled conjugation strategies. This guide will delve into the performance of this compound against EDC/NHS and glutaraldehyde, focusing on key parameters such as reaction efficiency, stability of the resulting linkage, and biocompatibility. The information presented is supported by established experimental protocols to aid researchers in making informed decisions for their specific applications.
Comparative Performance of Crosslinking Chemistries
The choice of a crosslinking strategy is a trade-off between reaction efficiency, specificity, the stability of the formed bond, and the potential for inducing cytotoxicity. The following table summarizes key quantitative and qualitative performance indicators for this compound, EDC/NHS, and glutaraldehyde.
| Feature | This compound | EDC/NHS | Glutaraldehyde |
| Target Functional Groups | Primary amines (-NH₂) | Carboxyls (-COOH) and primary amines (-NH₂) | Primary amines (-NH₂) |
| Reaction Mechanism | Acylation of primary amines by the NHS ester, forming a stable amide bond. | Carbodiimide-mediated activation of carboxyl groups to form an O-acylisourea intermediate, which then reacts with primary amines to form an amide bond. | Formation of Schiff bases with primary amines, which can further polymerize. |
| Spacer Arm Length | ~59 Å (Angstroms) | 0 Å (Zero-length crosslinker) | Variable, can induce intra- and intermolecular crosslinks of varying lengths. |
| Reaction pH (Optimal) | 7.2 - 8.5[1] | Activation: 4.5-6.0; Coupling: 7.2-8.5[2] | 7.0 - 8.0 |
| Bond Stability | Highly stable amide bond, resistant to hydrolysis under physiological conditions.[3] | Stable amide bond.[3] | Less stable Schiff base, prone to hydrolysis. Can form more stable polymeric structures. |
| Biocompatibility | Generally high due to the presence of the PEG spacer, which can reduce immunogenicity and improve solubility.[4] | By-products are water-soluble and generally considered non-toxic. | Known to exhibit cytotoxicity due to the potential for leaching of unreacted aldehydes. |
| Crosslinking Efficiency | High for accessible primary amines. The PEG spacer can improve accessibility. | Efficiency can be high but is dependent on the presence and accessibility of both carboxyl and amine groups. | Highly reactive and can lead to extensive and sometimes non-specific crosslinking. |
| Control over Conjugation | The Fmoc protecting group allows for controlled, stepwise conjugation. | Can be a one-pot reaction, offering less control over the conjugation sequence. | Difficult to control, often resulting in a heterogeneous mixture of products. |
Experimental Protocols
To provide a framework for the comparative evaluation of these crosslinking chemistries, detailed protocols for key experiments are outlined below.
Protocol 1: Determination of Crosslinking Efficiency by SDS-PAGE
This protocol allows for the qualitative and semi-quantitative assessment of crosslinking efficiency by observing the formation of higher molecular weight species on a polyacrylamide gel.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
This compound, EDC, NHS, and Glutaraldehyde.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS esters and glutaraldehyde; hydroxylamine for EDC/NHS).
-
SDS-PAGE gels, running buffer, and loading dye.
-
Coomassie Brilliant Blue or silver stain.
Procedure:
-
Reaction Setup: Prepare separate reaction mixtures for each crosslinker. To the protein solution, add the crosslinker at various molar excess ratios (e.g., 10x, 50x, 100x). For EDC/NHS, pre-activate the carboxyl-containing protein with EDC and NHS before adding the amine-containing protein.
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 30 minutes to 2 hours).
-
Quenching: Stop the reaction by adding the appropriate quenching solution.
-
Sample Preparation for SDS-PAGE: Mix an aliquot of each reaction with SDS-PAGE loading dye. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis at a constant voltage.
-
Staining and Analysis: Stain the gel with Coomassie Brilliant Blue or silver stain. The efficiency of crosslinking can be estimated by the decrease in the intensity of the monomer band and the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers.
Protocol 2: Assessment of Crosslink Stability by Mass Spectrometry
This protocol is designed to evaluate the stability of the covalent bond formed by each crosslinker under specific conditions (e.g., changes in pH or temperature).
Materials:
-
Crosslinked protein samples from Protocol 1.
-
Digestion enzyme (e.g., Trypsin).
-
Buffers with varying pH values (e.g., pH 5, 7.4, 9).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Sample Preparation: Take aliquots of the purified crosslinked protein conjugates.
-
Stability Challenge: Incubate the aliquots in buffers of different pH or at various temperatures for defined time points.
-
Proteolytic Digestion: Digest the protein samples with trypsin to generate peptides.
-
LC-MS Analysis: Analyze the peptide mixtures by LC-MS.
-
Data Analysis: Identify the crosslinked peptides in the mass spectra. The stability of the crosslink is determined by the relative abundance of the crosslinked peptides at different time points and under different conditions. A decrease in the abundance of the crosslinked peptide over time indicates instability.
Protocol 3: Evaluation of Biocompatibility using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T).
-
Cell culture medium and supplements.
-
Crosslinker-modified substrates or bioconjugates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the crosslinker-modified materials for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability relative to the untreated control cells. A lower percentage of viability indicates higher cytotoxicity.
Visualizing the Processes
To better understand the experimental workflows and the underlying chemical principles, the following diagrams are provided.
Conclusion
The choice between this compound, EDC/NHS, and glutaraldehyde is highly dependent on the specific requirements of the application. This compound, with its long PEG spacer, high stability, and the protective Fmoc group, offers excellent control and biocompatibility, making it a strong candidate for the development of sophisticated bioconjugates such as ADCs and targeted drug delivery systems. EDC/NHS provides a robust method for creating stable, zero-length crosslinks between carboxyl and amine groups, which is advantageous in applications where a minimal spacer is desired. Glutaraldehyde, while a highly efficient crosslinker, presents challenges in terms of control and potential cytotoxicity, limiting its use in many in vivo and therapeutic applications. By carefully considering the comparative data and employing the standardized protocols presented in this guide, researchers can select the optimal crosslinking chemistry to advance their research and development goals.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cost-Benefit Analysis of Fmoc-PEG12-NHS Ester in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of modified peptides and bioconjugates. The incorporation of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. Among the diverse array of PEGylating agents, Fmoc-PEG12-NHS ester has emerged as a versatile tool. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, offering an objective comparison with its alternatives, supported by experimental considerations and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional linker that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a succinimidyl (NHS) ester. The Fmoc group is a base-labile protecting group commonly employed in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues. The discrete PEG linker, with 12 ethylene glycol units, imparts increased hydrophilicity to the target molecule.[1][2]
Performance and Cost Comparison
The decision to use this compound involves a trade-off between its specific advantages and the availability of potentially more cost-effective or functionally different alternatives. The primary alternatives can be categorized by variations in the PEG chain length and the nature of the reactive group.
Alternatives Based on PEG Chain Length:
-
Fmoc-PEG4-NHS ester: A shorter PEG linker that provides a more rigid and compact spacer.
-
Fmoc-PEG24-NHS ester: A longer PEG linker that offers greater flexibility and a larger hydrodynamic radius, which can further enhance solubility and in vivo circulation time.[3][4]
Alternatives Based on Reactive Group:
-
Fmoc-PEG12-acid: The carboxylic acid can be activated in situ using coupling reagents like HATU or HBTU to react with amines. This offers more control over the coupling reaction but requires an additional activation step.[5]
-
NHS-PEG12-Maleimide: This linker contains a maleimide group that specifically reacts with thiol groups (e.g., from cysteine residues), offering a different conjugation strategy for site-specific modification.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative considerations in the cost-benefit analysis of this compound and its alternatives. Prices are based on currently available catalog information from various suppliers and are subject to change. They are provided for comparative purposes.
Table 1: Cost Comparison of Fmoc-PEG-NHS Esters with Varying PEG Lengths
| Reagent | Molecular Weight ( g/mol ) | Purity | Price (USD/gram) | Key Considerations |
| Fmoc-PEG4-NHS ester | 584.6 | >95% | ~$1300 | Shorter, more rigid linker. May be advantageous for specific binding interactions where a defined distance is crucial. |
| This compound | 937.1 | >95% | ~$860 | Provides a good balance of hydrophilicity and linker length for a wide range of applications. |
| Fmoc-PEG24-NHS ester | 1465.7 | >98% | ~$1920 | Longer, more flexible linker. Offers enhanced solubility and potential for longer in vivo half-life. |
Table 2: Cost Comparison of PEG12 Linkers with Different Reactive Groups
| Reagent | Molecular Weight ( g/mol ) | Purity | Price (USD/gram) | Key Considerations |
| This compound | 937.1 | >95% | ~$860 | Directly reactive with primary amines, simplifying the conjugation process. |
| Fmoc-PEG12-acid | 839.96 | >95% | ~$540 | Requires activation before reacting with amines, adding a step to the synthesis but offering more control. |
| NHS-PEG12-Maleimide | 865.92 | >90% | ~$13,600 | Enables specific conjugation to thiol groups, ideal for site-specific labeling of peptides containing cysteine. |
Experimental Protocols
To provide a framework for a comparative study, the following are detailed experimental protocols for the synthesis of a model PEGylated peptide using this compound and its alternatives.
Model Peptide
For this comparative study, a model heptapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Lys) will be synthesized on a Rink Amide resin. The N-terminus will be PEGylated, and for the maleimide alternative, the lysine will be replaced with cysteine for thiol-specific conjugation.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The model peptide is synthesized using a standard Fmoc/tBu strategy on an automated peptide synthesizer. Each amino acid is double-coupled using HCTU as the activator and DIPEA as the base in DMF. The Fmoc protecting group is removed with 20% piperidine in DMF.
Protocol 1: On-Resin N-terminal PEGylation with Fmoc-PEG-NHS Ester
This protocol describes the conjugation of Fmoc-PEG-NHS esters of varying lengths (4, 12, and 24) to the N-terminus of the resin-bound peptide.
-
Resin Preparation: Following the final Fmoc deprotection of the N-terminal amino acid of the synthesized peptide, the resin is washed thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dried under a stream of nitrogen.
-
PEGylation Reaction:
-
Dissolve 1.5 equivalents of the respective Fmoc-PEG-NHS ester (Fmoc-PEG4-NHS, Fmoc-PEG12-NHS, or Fmoc-PEG24-NHS) in DMF.
-
Add the dissolved PEG linker to the resin, followed by the addition of 2 equivalents of DIPEA.
-
The reaction is allowed to proceed for 4 hours at room temperature with gentle agitation.
-
-
Washing: The resin is washed with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL) and dried in vacuo.
-
Cleavage and Deprotection: The PEGylated peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized. The purity and identity of the PEGylated peptide are confirmed by RP-HPLC and mass spectrometry.
Protocol 2: On-Resin N-terminal PEGylation with Fmoc-PEG12-acid
-
Resin Preparation: As described in Protocol 1.
-
PEGylation Reaction:
-
In a separate vessel, dissolve 1.5 equivalents of Fmoc-PEG12-acid, 1.5 equivalents of HATU, and 3 equivalents of DIPEA in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated PEG linker solution to the resin.
-
The reaction is allowed to proceed for 4 hours at room temperature with gentle agitation.
-
-
Washing, Cleavage, and Purification: Follow steps 3-5 from Protocol 1.
Protocol 3: Solution-Phase Conjugation with NHS-PEG12-Maleimide
This protocol is for the conjugation of the maleimide linker to a peptide containing a cysteine residue in solution after cleavage from the resin.
-
Peptide Synthesis and Cleavage: Synthesize the model peptide with a C-terminal cysteine (Tyr-Gly-Gly-Phe-Leu-Arg-Cys) and cleave it from the resin as described above. Purify the crude peptide by RP-HPLC.
-
Conjugation Reaction:
-
Dissolve the purified peptide in a phosphate buffer (pH 6.5-7.5).
-
Dissolve a 1.2-fold molar excess of NHS-PEG12-Maleimide in DMSO.
-
Add the maleimide-PEG linker solution to the peptide solution and react for 2 hours at room temperature.
-
-
Purification and Analysis: The PEGylated peptide is purified by RP-HPLC to remove unreacted peptide and excess linker. The final product is characterized by mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Comparative PEGylation
Caption: Comparative workflow for peptide PEGylation strategies.
Logical Relationship in Reagent Selection
Caption: Key factors influencing the choice of PEGylating agent.
Conclusion and Recommendations
The selection of a PEGylating agent is a critical decision in the synthesis of modified peptides and bioconjugates. This compound represents a well-balanced option in terms of cost, ease of use, and the physicochemical properties it imparts to the final product.
-
For general applications requiring enhanced solubility and a straightforward synthetic protocol, This compound is a strong candidate.
-
When a more compact and rigid linker is necessary to maintain high biological activity, and cost is less of a concern, Fmoc-PEG4-NHS ester should be considered.
-
For applications demanding maximum solubility and extended in vivo half-life , the higher cost of Fmoc-PEG24-NHS ester may be justified.
-
If greater control over the coupling reaction is desired and an additional activation step is acceptable, Fmoc-PEG12-acid offers a more economical alternative to the NHS ester.
-
For site-specific conjugation to a cysteine residue to ensure a homogenous product, NHS-PEG12-Maleimide is the reagent of choice, despite its significantly higher cost.
Ultimately, the optimal choice will depend on the specific requirements of the research, including the properties of the target molecule, the desired biological outcome, and budgetary constraints. This guide provides a framework for making an informed decision in the selection of the most appropriate PEGylating agent for your synthesis needs.
References
A Comparative Guide to the Reproducibility of Bioconjugation using Fmoc-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of bioconjugation experiments utilizing Fmoc-PEG12-NHS ester. It offers a comparison with alternative amine-reactive and thiol-reactive PEGylation reagents, supported by experimental principles and data. Detailed methodologies for key experiments are included to assist researchers in achieving consistent and reliable results.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional crosslinker widely employed in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The molecule consists of three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl group): A base-labile protecting group for the amine, allowing for subsequent conjugation steps.[2]
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]
-
NHS ester (N-hydroxysuccinimide ester): An amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins.[3][]
The reproducibility of experiments involving this compound is paramount for the consistent production of bioconjugates with predictable properties and performance. This guide will delve into the factors influencing reproducibility and compare this reagent with other commonly used crosslinkers.
Factors Influencing Reproducibility of NHS Ester Reactions
The success and reproducibility of bioconjugation reactions with this compound are governed by several critical factors, primarily related to the inherent reactivity and stability of the NHS ester group.
pH of the Reaction Buffer: The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic, leading to a significant decrease in reaction efficiency. Above this range, the rate of hydrolysis of the NHS ester increases dramatically, which is the primary competing reaction.
Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis is highly dependent on the pH of the solution. As shown in the table below, the stability of NHS esters decreases significantly as the pH increases.
| pH | Temperature | Half-life of NHS ester |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 25°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
Concentration of Reactants: The concentration of the protein or other amine-containing molecule is a crucial factor. In dilute protein solutions, the competing hydrolysis reaction is more pronounced, leading to lower conjugation yields.
Reagent Quality and Storage: The purity and proper storage of this compound are critical for reproducibility. NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, the reagent vial should be allowed to equilibrate to room temperature to prevent moisture condensation.
Comparison with Alternative Bioconjugation Reagents
While this compound is a powerful tool, alternative reagents offer different reactivity profiles and may be more suitable for specific applications.
Amine-Reactive Alternatives
-
Sulfo-NHS Esters: These are sulfonated versions of NHS esters that exhibit increased water solubility, allowing for conjugation reactions to be performed entirely in aqueous buffers without the need for organic co-solvents like DMSO or DMF. This can reduce the risk of protein precipitation and may improve reproducibility for sensitive proteins.
-
TFP (2,3,5,6-Tetrafluorophenyl) Esters: TFP esters are another class of amine-reactive reagents that are reported to be more stable to hydrolysis in aqueous media compared to NHS esters. This enhanced stability can lead to higher conjugation yields, especially in reactions that require longer incubation times or are performed at a slightly higher pH.
Thiol-Reactive Alternatives
For proteins or biomolecules with available cysteine residues, thiol-reactive chemistry offers a more site-specific conjugation approach.
-
Maleimide-PEG Reagents: These reagents react specifically with sulfhydryl groups on cysteine residues to form a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5. While the maleimide group itself can undergo hydrolysis at pH values above 7.5, the resulting thioether bond is generally stable. However, the succinimide ring formed after conjugation can be susceptible to a retro-Michael reaction, which can lead to deconjugation.
The following table provides a qualitative comparison of these reagents:
| Feature | This compound | Maleimide-PEG Reagents | TFP-PEG Esters |
| Target Functional Group | Primary amines (e.g., lysine, N-terminus) | Sulfhydryl groups (cysteine) | Primary amines (e.g., lysine, N-terminus) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | >7.5 |
| Primary Competing Reaction | Hydrolysis of the NHS ester | Hydrolysis of the maleimide group at higher pH | Hydrolysis of the TFP ester |
| Bond Stability | Stable amide bond | Stable thioether bond (succinimide ring can open) | Stable amide bond |
| Selectivity | Reacts with all accessible primary amines | Highly selective for sulfhydryl groups | Reacts with all accessible primary amines |
| Key Advantage | Well-established chemistry, readily available | Site-specific conjugation to cysteines | Higher stability to hydrolysis compared to NHS esters |
| Key Disadvantage | Susceptible to hydrolysis, potential for heterogeneity | Potential for retro-Michael reaction (deconjugation) | Less commonly used than NHS esters |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a pH of 7.2-8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent such as DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester is often a good starting point for optimization.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added.
-
Purification: Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
Protocol for Quantifying the Degree of PEGylation
Several methods can be used to determine the number of PEG molecules conjugated to a protein.
-
SDS-PAGE Analysis:
-
Run the PEGylated protein and the unmodified protein on an SDS-PAGE gel.
-
PEGylation increases the apparent molecular weight of the protein, causing a shift in the band position.
-
The degree of PEGylation can be estimated by comparing the band shifts to molecular weight standards.
-
-
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Purify the PEGylated protein to remove any free PEG.
-
Analyze the sample by mass spectrometry to obtain the molecular weight of the conjugate.
-
The difference in molecular weight between the PEGylated and unmodified protein corresponds to the mass of the attached PEG molecules. The number of PEG molecules can then be calculated.
-
-
Barium-Iodide Assay (for PEG quantification):
-
This colorimetric assay is based on the reaction of PEG with a barium chloride and iodine solution to form a colored complex that can be measured at 535 nm.
-
A standard curve of known PEG concentrations is used for quantification.
-
Visualizing Experimental Workflows and Concepts
Signaling Pathway Involving a PROTAC
Caption: A simplified signaling pathway illustrating the mechanism of action of a PROTAC.
Experimental Workflow for Bioconjugation
Caption: A general experimental workflow for a bioconjugation reaction using an NHS ester.
Logical Relationship of Factors Affecting Reproducibility
Caption: Key factors that directly influence the reproducibility of NHS ester bioconjugation reactions.
Conclusion
Achieving high reproducibility in bioconjugation experiments with this compound requires careful control over key experimental parameters. Understanding the chemistry of NHS esters, particularly their susceptibility to hydrolysis, is fundamental to designing robust and repeatable protocols. While this compound is a versatile and widely used reagent, researchers should consider the specific requirements of their application when selecting a crosslinker. For instance, if site-specific conjugation is desired, a thiol-reactive maleimide-PEG reagent may be a more appropriate choice. For applications where aqueous stability is a primary concern, a TFP ester could offer advantages. By following the detailed protocols and considering the comparative data presented in this guide, researchers can enhance the reproducibility of their bioconjugation experiments and generate reliable and consistent results.
References
A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal deprotection strategies. For decades, piperidine has been the go-to reagent for Fmoc removal. However, its status as a controlled substance in some regions, coupled with concerns over side reactions such as aspartimide formation and diketopiperazine cyclization, has spurred the search for effective alternatives. This guide provides an objective comparison of the performance of prominent piperidine alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific needs.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a two-step E1cB (Elimination Unimolecular Conjugate Base) mechanism. A base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The highly reactive DBF is then scavenged by a nucleophile, typically the deprotecting base itself, to prevent its reaction with the newly liberated amine, which would result in chain termination.
Caption: General mechanism of Fmoc deprotection by a basic reagent.
Comparative Performance of Piperidine Alternatives
The ideal alternative to piperidine should offer comparable or superior deprotection efficiency, minimize side reactions, be safer to handle, and not be a controlled substance. This section evaluates several leading alternatives against these criteria.
4-Methylpiperidine (4-MePip)
4-Methylpiperidine is a close structural analog of piperidine and is often considered a direct, "drop-in" replacement. Its primary advantage is that it is not a controlled substance, simplifying procurement and storage.[1][2]
Performance Data:
| Parameter | Piperidine (20% in DMF) | 4-Methylpiperidine (20% in DMF) | Reference |
| Deprotection Half-life (t₁/₂) of Fmoc-Ile-CTC-Resin | 2.0 min | 2.0 min | [3] |
| Crude Purity of (Enkephalin)₂ | 92.3% | 92.5% | [3] |
| Crude Purity of LHRH | 91.7% | 91.2% | [3] |
| Crude Purity of ACP (65-74) | 83.6% | 84.0% | |
| Crude Purity of β-Amyloid (25-34) | 93.6% | 93.5% | |
| Yield of Peptide NBC112 | 45% | 43% | |
| Purity of Peptide NBC112 | 94% | 93% |
Experimental Protocol: Fmoc Deprotection with 4-Methylpiperidine
-
Reagent Preparation: Prepare a 20% (v/v) solution of 4-methylpiperidine in high-purity N,N-dimethylformamide (DMF).
-
Resin Treatment: To the resin-bound peptide, add the 20% 4-methylpiperidine solution (10 mL per gram of resin).
-
First Deprotection: Agitate the resin suspension at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% 4-methylpiperidine solution.
-
Agitation: Agitate the resin suspension for an additional 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of 4-methylpiperidine and the dibenzofulvene adduct.
Piperazine (Pz) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Piperazine is a less nucleophilic and weaker base than piperidine, which can be advantageous in minimizing base-catalyzed side reactions. However, its lower basicity can lead to incomplete deprotection. To overcome this, it is often used in combination with a strong, non-nucleophilic base like DBU. This combination offers rapid and efficient Fmoc removal.
Performance Data:
| Parameter | Piperidine (20% in DMF) | Piperazine (5% w/v) + DBU (2% v/v) in DMF | Reference |
| Time for complete Fmoc removal | ~3 min | < 1 min | |
| Purity of Poly-Alanine Peptide | Significant deletion products | Reduced deletion products | |
| Aspartimide formation in VKDGYI | Noticeable | Reduced (with 1% formic acid) | |
| Epimerization in aggregation-prone sequences | Observed | Can be higher, mitigated with formic acid |
Experimental Protocol: Fmoc Deprotection with Piperazine/DBU
-
Reagent Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% (v/v) formic acid can be added to this solution.
-
Resin Treatment: Add the piperazine/DBU solution to the peptide-resin.
-
Deprotection: Agitate the mixture for 1-2 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat the treatment with fresh piperazine/DBU solution for 1-2 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a very strong, non-nucleophilic base that can rapidly remove the Fmoc group at low concentrations. However, being non-nucleophilic, it cannot scavenge the dibenzofulvene (DBF) byproduct. Therefore, a nucleophilic scavenger, often a small amount of piperidine, is typically added to the deprotection solution. DBU is known to increase the risk of racemization and aspartimide formation, especially in sensitive sequences.
Performance Data:
| Parameter | Piperidine (20% in DMF) | DBU (2% v/v) + Piperidine (2% v/v) in DMF | Reference |
| Deprotection Rate | Standard | Much faster | |
| Aspartimide Formation | Can occur | Significantly increased, not recommended for Asp-containing peptides | |
| Racemization | Low | Increased risk |
Experimental Protocol: Fmoc Deprotection with DBU/Piperidine
-
Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Resin Treatment: Add the DBU/piperidine solution to the peptide-resin.
-
Deprotection: Agitate the mixture for 2-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional): For difficult sequences, a second treatment can be performed.
-
Washing: Drain the solution and wash the resin thoroughly with DMF.
Pyrrolidine
Pyrrolidine is another secondary amine that has been investigated as a piperidine alternative. It has a similar pKa to piperidine and is an effective DBF scavenger. It has shown particular promise in greener solvent systems where piperidine's performance is suboptimal. However, its increased nucleophilicity can lead to a higher incidence of side reactions like aspartimide and diketopiperazine formation in susceptible sequences.
Performance Data:
| Parameter | Piperidine (20% in DMF) | Pyrrolidine (20% in DMF) | Reference |
| DBF Scavenging Efficiency | High | High | |
| Aspartimide Formation | Moderate | Increased | |
| Diketopiperazine Formation | Sequence-dependent | Increased in susceptible sequences | |
| Performance in less polar solvents | Reduced | Efficient |
Experimental Protocol: Fmoc Deprotection with Pyrrolidine
-
Reagent Preparation: Prepare a 20% (v/v) solution of pyrrolidine in DMF or an alternative green solvent mixture.
-
Resin Treatment: Add the pyrrolidine solution to the peptide-resin.
-
First Deprotection: Agitate the resin suspension at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% pyrrolidine solution.
-
Agitation: Agitate the resin suspension for an additional 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with the corresponding solvent.
Summary of Alternatives
| Alternative | Key Advantages | Key Disadvantages | Best Suited For |
| 4-Methylpiperidine | Not a controlled substance, direct replacement for piperidine. | Similar toxicity profile to piperidine. | General-purpose SPPS, labs seeking to avoid controlled substances. |
| Piperazine/DBU | Very fast and efficient deprotection, safer profile than piperidine. | Can increase epimerization, requires careful optimization. | Rapid synthesis of long or difficult sequences. |
| DBU | Extremely fast deprotection at low concentrations. | Increases side reactions (racemization, aspartimide), requires a scavenger. | Specialized applications where speed is critical and side reactions can be managed. |
| Pyrrolidine | Effective in greener solvents, good DBF scavenger. | Can increase aspartimide and diketopiperazine formation. | Green SPPS protocols and when working with less polar solvent systems. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical SPPS cycle and a decision-making workflow for selecting an appropriate Fmoc deprotection reagent.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Caption: Decision tree for selecting an Fmoc deprotection reagent.
Conclusion
While piperidine remains a robust and widely used reagent for Fmoc deprotection, several viable alternatives offer distinct advantages. 4-Methylpiperidine stands out as a straightforward, non-controlled substitute with nearly identical performance. For researchers prioritizing speed and efficiency, particularly with challenging sequences, the piperazine/DBU combination is a powerful option, albeit one that may require more careful optimization to mitigate side reactions. DBU alone offers the fastest deprotection but at the cost of increased side-product formation. Pyrrolidine is emerging as a valuable tool for the advancement of greener SPPS protocols. The choice of the optimal reagent will ultimately depend on the specific peptide sequence, the scale of the synthesis, regulatory constraints, and the primary objectives of the research, whether they be speed, purity, or sustainability. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to enhance the efficiency and quality of their peptide synthesis endeavors.
References
A Researcher's Guide to Characterizing the Purity of Fmoc-PEG12-NHS Ester Conjugates
For researchers, scientists, and drug development professionals utilizing Fmoc-PEG12-NHS ester in their workflows, ensuring the purity and consistency of this critical reagent is paramount for reproducible and reliable results. This guide provides a framework for the comparative analysis of this compound from various commercial sources, offering detailed experimental protocols and data presentation formats to facilitate objective evaluation. While direct comparative data is often proprietary, this guide equips researchers with the necessary tools to conduct their own assessments.
Introduction to this compound and Its Importance
This compound is a heterobifunctional linker widely used in bioconjugation, peptide synthesis, and drug delivery. The N-hydroxysuccinimide (NHS) ester enables the covalent attachment to primary amines on biomolecules, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal deprotection strategy for subsequent modifications. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. The purity of this reagent directly impacts the efficiency of conjugation reactions, the homogeneity of the final product, and the reliability of downstream applications.
Key Quality Attributes and Potential Impurities
The primary determinant of this compound quality is its purity, which is typically stated by manufacturers to be ≥95%. However, the nature and quantity of the remaining impurities can significantly affect its performance. The most common impurity is the hydrolyzed NHS ester, which results in the inactive Fmoc-PEG12-carboxylic acid. Other potential impurities can arise from the synthetic process.
Table 1: Purity and Common Impurities of Commercial this compound
| Parameter | Typical Specification | Common Impurities | Potential Impact |
| Purity (by HPLC) | ≥95% | Fmoc-PEG12-acid: Resulting from hydrolysis of the NHS ester. | Reduces the concentration of the active reagent, leading to lower conjugation efficiency. |
| Fmoc-PEG12-di-PEG ester: Formed from the reaction of two PEG chains. | Can lead to cross-linking or unexpected conjugate formation. | ||
| Starting materials and byproducts: Residuals from the synthesis process. | May interfere with the conjugation reaction or introduce unwanted functionalities. | ||
| Water Content | Typically <1% | N/A | Accelerates the hydrolysis of the NHS ester, reducing shelf life and activity. |
| Appearance | White to off-white solid | Colored impurities | May indicate degradation or the presence of contaminants. |
Comparative Analysis Methodology
A comprehensive comparison of this compound from different suppliers should involve a multi-faceted analytical approach. The following sections detail the recommended experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the characterization and comparison of this compound from different vendors.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and quantifying the presence of the hydrolyzed acid impurity.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80% B
-
30-32 min: 80-30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound in acetonitrile at a concentration of 1 mg/mL.
Data Analysis:
The purity is calculated based on the area percentage of the main peak corresponding to the this compound. The primary impurity, Fmoc-PEG12-acid, will typically have a shorter retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure of the this compound and identifying any structural impurities.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Key Chemical Shifts (in CDCl₃, approximate):
-
Fmoc group: 7.7-7.8 ppm (d, 2H), 7.5-7.6 ppm (d, 2H), 7.3-7.4 ppm (m, 4H), 4.4-4.5 ppm (d, 2H), 4.2-4.3 ppm (t, 1H).
-
PEG chain: 3.5-3.7 ppm (m, ~48H).
-
NHS ester: ~2.8 ppm (s, 4H).
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Data Analysis:
Compare the obtained spectrum with a reference spectrum. The presence of unexpected peaks may indicate impurities. Integration of the peaks corresponding to the Fmoc, PEG, and NHS moieties should be consistent with the expected proton ratios.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the this compound.
Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 100 µg/mL and infuse into the mass spectrometer.
-
Expected Mass: The theoretical monoisotopic mass of this compound (C₄₆H₆₈N₂O₁₈) is approximately 936.45 g/mol . Look for the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ adducts.
Data Analysis:
The presence of a peak corresponding to the expected molecular weight confirms the identity of the compound. Peaks with lower molecular weights may indicate the presence of the hydrolyzed acid or other impurities.
Logical Framework for Supplier Selection
The selection of a suitable supplier should be based on a holistic evaluation of the analytical data.
Conclusion
By employing a systematic and multi-technique analytical approach, researchers can confidently assess and compare the purity of this compound from different suppliers. This due diligence is a critical step in ensuring the quality and reproducibility of research and development outcomes in the fields of bioconjugation and drug delivery. While this guide provides a robust framework, it is important to note that the ideal supplier will consistently provide a product with high purity, a low level of critical impurities, and comprehensive documentation.
Safety Operating Guide
Proper Disposal of Fmoc-PEG12-NHS Ester: A Step-by-Step Guide
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Fmoc-PEG12-NHS ester, a bifunctional linker commonly used in bioconjugation and peptide synthesis. Adherence to these procedures is essential for laboratory safety and environmental compliance.
This compound is classified as a hazardous substance, being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, it must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[1][2] The following procedures outline the necessary steps for the safe handling and disposal of this compound.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a certified chemical fume hood.
Experimental Protocol: Deactivation and Disposal
The primary safety concern with this compound is the reactivity of the N-Hydroxysuccinimide (NHS) ester group. Therefore, the first step in its disposal is to "quench" or deactivate this reactive group. This is achieved by reacting it with a primary amine-containing buffer.
Materials:
-
This compound waste (can be in solid form or dissolved in an organic solvent like DMSO or DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Appropriately labeled hazardous waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Quenching Solution: In a designated beaker or flask within a chemical fume hood, add the quenching buffer. A common and effective quenching agent is a solution containing a primary amine, such as Tris-HCl.
-
Quenching the NHS Ester: Slowly add the this compound waste to the quenching buffer. A final concentration of 50-100 mM of the quenching amine is recommended to ensure complete deactivation of the NHS ester.
-
Incubation: Gently stir the mixture and allow it to incubate for at least 30 minutes at room temperature. This allows the primary amines in the quenching buffer to react with and neutralize the NHS ester.
-
Waste Collection: Carefully transfer the quenched solution into a clearly labeled hazardous waste container. The label should include the chemical name ("Quenched this compound" or similar) and any associated hazards.
-
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated solid waste and disposed of in the designated hazardous solid waste container.
-
Final Disposal: The sealed hazardous waste container should be collected by a licensed chemical waste disposal contractor for final disposal in accordance with institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink. The PEG component, while biodegradable, should not be released into wastewater systems.
-
Segregation of Waste: Keep this waste stream separate from other chemical waste to avoid potentially hazardous reactions.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Fmoc-PEG12-NHS ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-PEG12-NHS ester. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Strict adherence to proper PPE is mandatory to mitigate these risks.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Body Protection | Impervious Clothing | A lab coat is required. Ensure it is clean and fully buttoned. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate. |
2. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from reception to use in experimental procedures.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Long-term storage should be at -20°C.
-
Keep the container tightly closed to prevent moisture contamination.
2.2. Preparation for Use
-
When ready to use, allow the container to warm to room temperature before opening to prevent condensation.
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2.3. Weighing and Dissolving
-
Don appropriate PPE as detailed in the table above.
-
Tare a clean, dry weighing vessel on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.
-
To dissolve, add the appropriate solvent (e.g., DCM) to the vessel containing the compound. Mix gently until fully dissolved.
2.4. Experimental Use
-
The NHS ester moiety is used to label primary amines.
-
The Fmoc protecting group can be removed under basic conditions to yield a free amine for further conjugation.
-
Conduct all reactions within a chemical fume hood.
-
Wash hands thoroughly after handling the compound.
3. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as special waste through a licensed disposal company, in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated. Place these items in a designated, sealed waste container for chemical waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite. Scoop the mixture into a sealed container for disposal as chemical waste.
4. Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
